molecular formula C27H44N7O17P3S B1245581 (2E)-Hexenoyl-CoA

(2E)-Hexenoyl-CoA

Cat. No.: B1245581
M. Wt: 863.7 g/mol
InChI Key: OINXHIBNZUUIMR-IXUYQXAASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Hex-2-enoyl-CoA (Compound ID C05271) is a crucial intermediate in key metabolic pathways, primarily serving as a substrate in the fatty acid elongation cycle that occurs in the endoplasmic reticulum . This cycle is essential for the biosynthesis of very-long-chain fatty acids (VLCFAs with ≥C21), which are critical components of sphingolipids and have vital roles in processes like skin barrier formation and myelination . The compound is also involved in the mitochondrial and peroxisomal beta-oxidation pathways for energy generation and the metabolism of bioactive lipids . In research, trans-Hex-2-enoyl-CoA is used to study the catalytic mechanism of trans-2-enoyl-CoA reductases (Tsc13 in yeast, TECR in mammals), which catalyze the NADPH-dependent reduction of its trans-2,3-double bond to form acyl-CoA, completing a cycle of fatty acid elongation . Recent studies utilize it to investigate critical catalytic residues, such as Tyr256 in Tsc13, and to understand the cooperative action between reductase enzymes and fatty acid elongases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H44N7O17P3S

Molecular Weight

863.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate

InChI

InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20-,21-,22+,26-/m1/s1

InChI Key

OINXHIBNZUUIMR-IXUYQXAASA-N

Isomeric SMILES

CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

Biosynthesis of (2E)-Hexenoyl-CoA in Mitochondria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a pivotal intermediate in mitochondrial fatty acid metabolism, primarily generated during the β-oxidation of saturated and unsaturated fatty acids. Its biosynthesis is a critical step in the catabolic cascade that yields acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound within the mitochondria, detailing the key enzymes, their kinetics, and relevant experimental protocols. The intricate regulation of this pathway is also discussed, offering insights for researchers in metabolic diseases and drug development.

Introduction

Mitochondrial β-oxidation is the central pathway for the degradation of fatty acids, playing an essential role in energy homeostasis, particularly during periods of fasting or prolonged exercise.[1] This catabolic process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.[2] this compound emerges as a key intermediate during the oxidation of medium-chain fatty acids, such as hexanoyl-CoA and octanoyl-CoA.[3][4] Understanding the biosynthesis of this specific molecule provides a window into the broader mechanics and regulation of fatty acid metabolism. Dysregulation of this pathway is implicated in several inherited metabolic disorders, making the enzymes involved potential targets for therapeutic intervention.[5][6]

The Core Biosynthetic Pathway of this compound

The primary route for the synthesis of this compound in the mitochondria is through the first step of the β-oxidation spiral acting on a C6 acyl-CoA substrate, namely hexanoyl-CoA. It is also formed as an intermediate during the degradation of longer-chain fatty acids. The process is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases.[5]

The key reaction is:

Hexanoyl-CoA + FAD → this compound + FADH₂

This dehydrogenation introduces a trans double bond between the α (C2) and β (C3) carbons of the acyl-CoA chain.[2] The enzyme responsible for this reaction with a six-carbon substrate is primarily the medium-chain acyl-CoA dehydrogenase (MCAD) .[7]

Key Enzymes and Their Roles
  • Acyl-CoA Dehydrogenases (ACADs): These are a class of flavoproteins that catalyze the initial dehydrogenation step in β-oxidation.[5] There are several ACADs with varying substrate specificities based on the length of the fatty acyl-CoA chain.[7]

    • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This is the principal enzyme involved in the biosynthesis of this compound from hexanoyl-CoA. It exhibits optimal activity for substrates with chain lengths from C6 to C12.[1][7]

    • Short-Chain Acyl-CoA Dehydrogenase (SCAD): While its primary substrates are shorter-chain acyl-CoAs (C4 to C6), SCAD can also contribute to the dehydrogenation of hexanoyl-CoA.[4][7]

  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the subsequent step in β-oxidation, the hydration of the trans-double bond of (2E)-enoyl-CoAs to form L-3-hydroxyacyl-CoA.[8][9] In the context of this compound biosynthesis, its reverse reaction (dehydration) is thermodynamically unfavorable under normal physiological conditions.

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme catalyzes the third step of β-oxidation, the NAD⁺-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[10][11]

  • β-Ketoacyl-CoA Thiolase: The final enzyme in the β-oxidation cycle, which cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

Quantitative Data

The kinetic parameters of the key enzymes involved in this compound biosynthesis are crucial for understanding the flux through the β-oxidation pathway. The following tables summarize available quantitative data.

EnzymeSubstrateK_m_ (µM)V_max_ (U/mg)k_cat_ (s⁻¹)Organism/TissueReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA~2-10-~10Pig Kidney[12]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Hexanoyl-CoA---Human[13]
Enoyl-CoA Hydratase (Crotonase)Crotonyl-CoA (C4)~20-30~1500-Bovine Liver[14]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyhexanoyl-CoA~5-15~200-Pig Heart[15]

Note: Specific kinetic data for MCAD with hexanoyl-CoA leading to this compound are not always explicitly detailed in the literature and can vary with experimental conditions. The data for octanoyl-CoA is often used as a proxy for medium-chain substrates.

Experimental Protocols

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is adapted from methods that utilize an artificial electron acceptor to measure the rate of acyl-CoA dehydrogenation.[16][17]

Principle: The reduction of the electron acceptor, ferricenium hexafluorophosphate (B91526), by the FADH₂ produced during the dehydrogenation of the acyl-CoA substrate is monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403), pH 7.6, containing 0.1 mM EDTA.

  • Substrate Stock Solution: 10 mM Hexanoyl-CoA in water.

  • Ferricenium Hexafluorophosphate Stock Solution: 10 mM in water.

  • Mitochondrial Extract or Purified MCAD enzyme.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer.

  • Add the mitochondrial extract or purified enzyme to the cuvette.

  • Add the ferricenium hexafluorophosphate solution to a final concentration of 200 µM.

  • Initiate the reaction by adding the hexanoyl-CoA substrate to a final concentration of 100 µM.

  • Immediately monitor the decrease in absorbance at 300 nm (the wavelength of maximal absorbance for ferricenium).

  • The rate of absorbance change is proportional to the enzyme activity.

Continuous Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase) Activity

This protocol measures the hydration of the double bond in (2E)-enoyl-CoA substrates.[14]

Principle: The hydration of the α,β-unsaturated bond in the enoyl-CoA substrate leads to a decrease in absorbance at a wavelength where the conjugated system absorbs, typically around 263 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8.

  • Substrate Stock Solution: 1 mM this compound in water.

  • Mitochondrial Extract or Purified Enoyl-CoA Hydratase.

Procedure:

  • Set up a reaction mixture in a quartz cuvette containing Assay Buffer.

  • Add the this compound substrate to a final concentration of 50 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the mitochondrial extract or purified enzyme.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of the enoyl-CoA substrate.

HPLC-Based Assay for Enoyl-CoA Hydratase Activity

This method allows for the direct quantification of the substrate and product.[18]

Principle: The reaction mixture is separated by reverse-phase high-performance liquid chromatography (HPLC), and the amounts of this compound and 3-hydroxyhexanoyl-CoA are quantified by their absorbance at 260 nm.

Reagents:

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate Stock Solution: 1 mM this compound in water.

  • Mitochondrial Extract or Purified Enoyl-CoA Hydratase.

  • Quenching Solution: 10% perchloric acid.

  • HPLC Mobile Phase: Acetonitrile and potassium phosphate buffer gradient.

Procedure:

  • Incubate the enzyme with the substrate in the Reaction Buffer at a controlled temperature.

  • At various time points, stop the reaction by adding the Quenching Solution.

  • Centrifuge the samples to pellet precipitated protein.

  • Inject the supernatant onto a C18 reverse-phase HPLC column.

  • Elute the compounds using a suitable gradient of the mobile phase.

  • Detect the acyl-CoA species by their absorbance at 260 nm.

  • Quantify the substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve.

Visualizations

Signaling Pathways and Workflows

Biosynthesis_of_2E_Hexenoyl_CoA cluster_beta_oxidation Mitochondrial Beta-Oxidation Fatty_Acids Fatty Acids (C > 6) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Synthetase->Hexanoyl_CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Hexanoyl_CoA->MCAD Hexenoyl_CoA This compound MCAD->Hexenoyl_CoA FADH2 FADH₂ MCAD->FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Crotonase) Hexenoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA H2O H₂O Enoyl_CoA_Hydratase->H2O Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH NADH Hydroxyacyl_CoA_Dehydrogenase->NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FAD FAD FAD->MCAD NAD NAD⁺ NAD->Hydroxyacyl_CoA_Dehydrogenase CoA CoA CoA->Thiolase

Caption: Biosynthesis of this compound via mitochondrial β-oxidation.

Experimental_Workflow_Acyl_CoA_Dehydrogenase cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay Mitochondria_Isolation Isolate Mitochondria from Tissue/Cells Enzyme_Purification Purify MCAD (Optional) Mitochondria_Isolation->Enzyme_Purification Add_Enzyme Add Enzyme/ Mitochondrial Extract Enzyme_Purification->Add_Enzyme Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Ferricenium) Prepare_Reaction_Mix->Add_Enzyme Initiate_Reaction Add Substrate (Hexanoyl-CoA) Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 300 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Caption: Experimental workflow for acyl-CoA dehydrogenase assay.

Regulation of this compound Biosynthesis

The concentration of this compound in the mitochondria is tightly regulated by the overall flux of the β-oxidation pathway. This regulation occurs at several levels:

  • Substrate Availability: The primary determinant of this compound production is the availability of its precursor, hexanoyl-CoA, and other medium-chain fatty acyl-CoAs. This is influenced by the uptake of fatty acids into the mitochondria, a process regulated by the carnitine palmitoyltransferase (CPT) system.[19]

  • Transcriptional Regulation: The expression of β-oxidation enzymes, including MCAD, is under the control of transcription factors such as peroxisome proliferator-activated receptors (PPARs).[20] Hormonal signals and the nutritional state of the organism can modulate the expression of these genes.

  • Allosteric Regulation: The activity of MCAD can be influenced by the intramitochondrial ratios of NAD⁺/NADH and FAD/FADH₂. High ratios of the reduced coenzymes can inhibit the dehydrogenase activity, thereby slowing down the production of this compound.[1]

  • Product Inhibition: The accumulation of this compound and subsequent intermediates of the β-oxidation pathway can lead to feedback inhibition of the upstream enzymes, including MCAD.

Conclusion

The biosynthesis of this compound is an integral part of mitochondrial fatty acid β-oxidation. A thorough understanding of this process, including the kinetics of the involved enzymes and the regulatory mechanisms, is essential for researchers in the fields of metabolism, inherited metabolic diseases, and drug development. The experimental protocols provided in this guide offer a practical framework for studying this crucial metabolic intermediate and the enzymes that govern its formation. Further research into the specific regulation of this compound levels may uncover novel therapeutic targets for metabolic disorders.

References

The Pivotal Role of (2E)-Hexenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of fatty acids, particularly in the degradation of both saturated and unsaturated fatty acids with an even number of carbons. Its metabolism is a key checkpoint in the pathway, involving several crucial enzymes. Dysregulation of these enzymatic steps can lead to inherited metabolic disorders. This technical guide provides an in-depth analysis of the role of this compound, including the enzymes involved in its metabolism, relevant kinetic data, detailed experimental protocols for its study, and a discussion of its clinical significance.

Introduction to Beta-Oxidation and the Significance of this compound

Mitochondrial fatty acid beta-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production through the citric acid cycle and oxidative phosphorylation.[1] The process involves a cyclical series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[1]

This compound emerges as an intermediate during the beta-oxidation of fatty acids that are at least six carbons in length. For instance, the oxidation of hexanoyl-CoA, a six-carbon saturated fatty acid, proceeds through its dehydrogenation by acyl-CoA dehydrogenase to form this compound.[2] This intermediate is then hydrated by enoyl-CoA hydratase.

The metabolism of this compound is particularly relevant in the context of unsaturated fatty acid oxidation. The breakdown of polyunsaturated fatty acids often requires auxiliary enzymes to handle the non-standard double bond positions, leading to intermediates that are ultimately converted to substrates for the main beta-oxidation pathway, such as (2E)-enoyl-CoA species.[3][4]

Enzymatic Processing of this compound

The metabolism of this compound is primarily handled by two key enzymes in the beta-oxidation spiral:

  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the stereospecific hydration of the trans-double bond of this compound to form L-3-hydroxyhexanoyl-CoA.[5][6] This is the second step in the conventional beta-oxidation cycle. The activity of enoyl-CoA hydratase is crucial for processing the enoyl-CoA intermediates generated from both saturated and unsaturated fatty acid breakdown.[6]

  • Acyl-CoA Dehydrogenases: While this compound is the product of the initial dehydrogenation of hexanoyl-CoA, it is important to consider the broader family of acyl-CoA dehydrogenases. These enzymes exhibit chain-length specificity. Short-chain acyl-CoA dehydrogenase (SCAD) is primarily responsible for the dehydrogenation of short-chain acyl-CoAs, including butyryl-CoA and hexanoyl-CoA.[7]

  • Trans-2-Enoyl-CoA Reductase: In certain metabolic contexts, particularly under anaerobic conditions in some organisms like Euglena gracilis, this compound can be reduced back to hexanoyl-CoA by the enzyme trans-2-enoyl-CoA reductase, utilizing NADH or NADPH as a cofactor.[8]

Quantitative Data on Enzymatic Reactions

The efficiency of enzymatic reactions involving this compound can be described by their kinetic parameters. Below is a summary of available data.

EnzymeSubstrateOrganismKmVmaxReference(s)
(R)-Specific Enoyl-CoA HydrataseThis compoundAeromonas caviae50 µM1.8 x 10³ U/mg[9]
Trans-2-Enoyl-CoA ReductaseThis compoundEuglena gracilis91 µMNot Reported[8]
Trans-2-Enoyl-CoA ReductaseCrotonyl-CoAEuglena gracilis68 µMNot Reported[8]
Trans-2-Enoyl-CoA ReductaseNADHEuglena gracilis109 µMNot Reported[8]
Trans-2-Enoyl-CoA ReductaseNADPHEuglena gracilis119 µMNot Reported[8]
Enoyl-CoA Hydratase ICrotonyl-CoAMycobacterium smegmatis82 µM2,488 units/mg[10]
Enoyl-CoA Hydratase IDecenoyl-CoAMycobacterium smegmatis91 µMNot Reported[10]
Enoyl-CoA Hydratase IHexadecenoyl-CoAMycobacterium smegmatis105 µM154 units/mg[10]

Signaling Pathways and Logical Relationships

Standard Beta-Oxidation Pathway of Hexanoyl-CoA

The following diagram illustrates the initial steps of beta-oxidation for a six-carbon saturated fatty acid, leading to the formation and subsequent hydration of this compound.

Beta_Oxidation_Hexanoyl_CoA Hexanoyl_CoA Hexanoyl-CoA SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) Hexanoyl_CoA->SCAD FADH2 FADH2 SCAD->FADH2 Hexenoyl_CoA This compound SCAD->Hexenoyl_CoA FAD FAD FAD->SCAD Crotonase Enoyl-CoA Hydratase (Crotonase) Hexenoyl_CoA->Crotonase Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA Crotonase->Hydroxyhexanoyl_CoA H2O H2O H2O->Crotonase

Fig. 1: Beta-oxidation of Hexanoyl-CoA.
Experimental Workflow for Studying this compound Metabolism

This diagram outlines a typical workflow for investigating the enzymatic activity and metabolism of this compound in a research setting.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Metabolite Analysis cluster_data Data Interpretation Mito_Isolation Mitochondrial Isolation from Tissue/Cells Mito_Respiration Mitochondrial Respirometry with Hexanoyl-CoA Mito_Isolation->Mito_Respiration Enzyme_Purification Enzyme Purification (e.g., Recombinant Crotonase) Spectro_Assay Spectrophotometric Assay of Enoyl-CoA Hydratase Enzyme_Purification->Spectro_Assay Substrate_Synthesis Synthesis of This compound Substrate_Synthesis->Spectro_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Spectro_Assay->Kinetic_Analysis Extraction Extraction of Acyl-CoAs Mito_Respiration->Extraction GCMS_LCMS GC/MS or LC-MS/MS Analysis Extraction->GCMS_LCMS Metabolite_Quant Quantification of Metabolites GCMS_LCMS->Metabolite_Quant

References

An In-Depth Technical Guide to (2E)-Hexenoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E)-Hexenoyl-Coenzyme A ((2E)-Hexenoyl-CoA) is a pivotal intermediate in fatty acid metabolism, playing a crucial role in the beta-oxidation pathway. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its involvement in key biological processes. Detailed experimental methodologies for its synthesis and analysis are also presented to support further research and development.

Chemical Structure and Identification

This compound is an acyl-CoA thioester, comprising a hexenoyl group attached to Coenzyme A via a thioester bond. The "(2E)" designation indicates a double bond between the second and third carbon atoms of the hexenoyl chain with a trans configuration.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
Molecular Formula C27H44N7O17P3SPubChem[1][2]
Molecular Weight 863.66 g/mol MedchemExpress.com[3]
Canonical SMILES CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)OPubChem[2]
InChI InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20-,21-,22?,26-/m1/s1PubChem[2]
CAS Number 10018-93-6PubChem[1][2]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State SolidHuman Metabolome Database (HMDB)[1]
Water Solubility (Predicted) 3.54 mg/mLALOGPS
LogP (Experimental) -2.181PhysProp
Melting Point Not Available-
Boiling Point Not Available-

Biological Significance: Role in Fatty Acid Beta-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids, the primary pathway for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH2. This process is fundamental for cellular energy production. The pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.

The formation of this compound occurs during the first step of a beta-oxidation cycle for a saturated six-carbon fatty acyl-CoA (Hexanoyl-CoA). The enzyme acyl-CoA dehydrogenase catalyzes the oxidation of Hexanoyl-CoA, introducing a double bond between the alpha and beta carbons (C2 and C3) to yield this compound and FADH2. Subsequently, enoyl-CoA hydratase hydrates the double bond, followed by oxidation by 3-hydroxyacyl-CoA dehydrogenase and thiolytic cleavage by beta-ketothiolase to release acetyl-CoA and a shortened acyl-CoA chain.

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase Hexenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Hexenoyl_CoA FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexenoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH NADH + H+ Hydroxyacyl_CoA_Dehydrogenase->NADH Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Butyryl_CoA Butyryl-CoA (to next cycle) Thiolase->Butyryl_CoA Acetyl_CoA Acetyl-CoA (to Citric Acid Cycle) Thiolase->Acetyl_CoA FAD FAD FAD->Acyl_CoA_Dehydrogenase H2O H2O H2O->Enoyl_CoA_Hydratase NAD NAD+ NAD->Hydroxyacyl_CoA_Dehydrogenase CoA_SH CoA-SH CoA_SH->Thiolase

Figure 1. The role of this compound in the beta-oxidation of Hexanoyl-CoA.

Experimental Protocols

Synthesis of this compound via the Ethyl Chloroformate Method

This method involves the activation of (2E)-hexenoic acid with ethyl chloroformate to form a mixed anhydride (B1165640), which then reacts with Coenzyme A to yield the desired product.

Materials:

  • (2E)-Hexenoic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (lithium salt)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, saturated

  • Argon or Nitrogen gas

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve (2E)-hexenoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Slowly add ethyl chloroformate (1.1 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 30-60 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A lithium salt (0.8 equivalents) in a cold, saturated sodium bicarbonate solution.

    • Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C with vigorous stirring.

    • Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Once the reaction is complete, acidify the mixture to pH 2-3 with cold, dilute HCl.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove unreacted starting materials.

    • The aqueous phase containing this compound can then be purified.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Gradient Elution:

  • A typical gradient might be from 5% to 95% Solvent B over 30 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and system.

Procedure:

  • Filter the aqueous solution containing the synthesized this compound through a 0.45 µm filter.

  • Inject the sample onto the equilibrated C18 column.

  • Monitor the elution profile at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilize the collected fractions to obtain the purified product as a solid.

HPLC_Workflow A Crude this compound (Aqueous Solution) B Filter through 0.45 µm filter A->B C Inject onto C18 RP-HPLC Column B->C D Gradient Elution (Water/Acetonitrile with TFA) C->D E UV Detection at 260 nm D->E F Fraction Collection E->F G Lyophilization F->G H Pure this compound (Solid) G->H

Figure 2. Workflow for the purification of this compound by RP-HPLC.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Sample Preparation:

  • Dissolve the purified, lyophilized product in a suitable deuterated solvent, such as D₂O or a mixture of D₂O and deuterated acetonitrile.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • Signals corresponding to the adenine proton (around 8.0-8.5 ppm).

    • Signals for the ribose protons.

    • Protons of the pantothenate and cysteamine (B1669678) moieties.

    • Characteristic signals for the hexenoyl chain:

      • Vinyl protons (C2-H and C3-H) in the range of 6.0-7.0 ppm, showing characteristic coupling constants for the trans configuration.

      • Methylene protons adjacent to the double bond and the thioester.

      • Terminal methyl group protons.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • Signals for the carbonyl carbon of the thioester (around 190-200 ppm).

    • Signals for the olefinic carbons (around 120-150 ppm).

    • Signals corresponding to the carbons of the Coenzyme A moiety and the aliphatic carbons of the hexenoyl chain.

Conclusion

This compound is a fundamentally important molecule in cellular metabolism. A thorough understanding of its chemical structure, properties, and biological roles is crucial for researchers in the fields of biochemistry, metabolic diseases, and drug development. The experimental protocols provided in this guide offer a solid foundation for the synthesis, purification, and analysis of this key metabolic intermediate, facilitating further investigations into its function and potential as a therapeutic target.

References

An In-depth Technical Guide to the Enzymes Metabolizing (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids, specifically those with a double bond at an even-numbered carbon. Its efficient metabolism is crucial for cellular energy homeostasis. This technical guide provides a comprehensive overview of the core enzymes involved in the transformation of this compound, detailing their kinetic properties, the experimental protocols for their characterization, and the metabolic pathways in which they operate. This document is intended to serve as a valuable resource for researchers in drug development and metabolic studies, offering insights into the catalytic mechanisms and potential targets for therapeutic intervention.

Core Metabolic Pathway of this compound

The metabolism of this compound primarily proceeds through the mitochondrial beta-oxidation pathway. This process involves a sequence of four enzymatic reactions that ultimately shorten the acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. The key enzymes involved are Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and β-Ketoacyl-CoA Thiolase. Additionally, Enoyl-CoA Reductase can act on this compound.

Metabolic Pathway of this compound Hexanoyl-CoA Hexanoyl-CoA 2E-Hexenoyl-CoA 2E-Hexenoyl-CoA Hexanoyl-CoA->2E-Hexenoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) 2E-Hexenoyl-CoA->Hexanoyl-CoA Enoyl-CoA Reductase (NAD(P)H -> NAD(P)+) 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA 2E-Hexenoyl-CoA->3-Hydroxyhexanoyl-CoA Enoyl-CoA Hydratase (+ H2O) 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA 3-Hydroxyhexanoyl-CoA->3-Ketohexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Butyryl-CoA Butyryl-CoA 3-Ketohexanoyl-CoA->Butyryl-CoA β-Ketoacyl-CoA Thiolase (+ CoA-SH) Acetyl-CoA Acetyl-CoA

Figure 1: Core metabolic pathway of this compound.

Enzymes and Quantitative Data

The following sections detail the enzymes responsible for metabolizing this compound and its downstream products. The available quantitative kinetic data are summarized in the tables below. It is important to note that while the enzymes have broad substrate specificity, specific kinetic parameters for this compound are not always available in the literature. In such cases, data for structurally similar substrates are provided as a reference.

Acyl-CoA Dehydrogenase (ACAD)

Acyl-CoA dehydrogenases are a family of flavoenzymes that catalyze the initial dehydrogenation step in beta-oxidation, introducing a trans-double bond between the α and β carbons of the acyl-CoA substrate.[1] Medium-chain acyl-CoA dehydrogenase (MCAD) is the primary enzyme that acts on acyl-CoAs with chain lengths of 6 to 12 carbons and is therefore the most relevant for this compound's precursor, hexanoyl-CoA.[2]

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA~2.5-10~10-20Pig Kidney[3][4]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Hexanoyl-CoANDND

ND: Not determined in the cited literature for this specific substrate.

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase catalyzes the stereospecific hydration of the trans-double bond of 2-enoyl-CoAs to form L-3-hydroxyacyl-CoA.[5] This enzyme exhibits broad substrate specificity.

EnzymeSubstrateKm (µM)Vmax (U/mg)Source OrganismReference
Enoyl-CoA Hydratase ICrotonyl-CoA (C4)822488Mycobacterium smegmatis[6]
Enoyl-CoA Hydratase IDecenoyl-CoA (C10)91NDMycobacterium smegmatis[6]
Enoyl-CoA Hydratase (PhaJAc)Crotonyl-CoA (C4)NDNDAeromonas caviae[5]
Enoyl-CoA Hydratase (PhaJAc)Hexenoyl-CoA (C6)NDNDAeromonas caviae[5]

ND: Not determined in the cited literature. The study on Aeromonas caviae demonstrated activity towards trans-2-enoyl-CoAs with four to six carbons.[5]

3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This NAD⁺-dependent enzyme catalyzes the oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[6][7] The activity of this enzyme is crucial for the progression of the beta-oxidation spiral.[8]

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source OrganismReference
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA (C4)~10-50~150-200Pig Heart[9][10]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoA (C8)~5-20~250-300Pig Heart[9]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyhexanoyl-CoA (C6)NDND

ND: Not determined in the cited literature for this specific substrate. The enzyme is most active with medium-chain substrates.[9]

β-Ketoacyl-CoA Thiolase

The final step of the beta-oxidation cycle is catalyzed by β-ketoacyl-CoA thiolase, which cleaves 3-ketoacyl-CoA in a CoA-dependent manner to yield acetyl-CoA and a two-carbon-shorter acyl-CoA.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Medium-Chain 3-Ketoacyl-CoA Thiolase3-Ketooctanoyl-CoA (C8)~10-30NDPig Heart[11]
Medium-Chain 3-Ketoacyl-CoA Thiolase3-Ketohexanoyl-CoA (C6)NDND

ND: Not determined in the cited literature.

Enoyl-CoA Reductase

Trans-2-enoyl-CoA reductase catalyzes the reduction of enoyl-CoA to acyl-CoA, a reaction that is part of fatty acid synthesis but can also metabolize intermediates of fatty acid oxidation.

EnzymeSubstrateKm (µM)Source OrganismReference
Trans-2-enoyl-CoA Reductasetrans-2-Hexenoyl-CoA91Euglena gracilis
Trans-2-enoyl-CoA ReductaseCrotonyl-CoA68Euglena gracilis

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of enzymes involved in this compound metabolism. The following sections provide standardized protocols for key experiments.

General Experimental Workflow

The characterization of an enzyme typically follows a structured workflow, from obtaining the enzyme to determining its kinetic properties.

Experimental Workflow cluster_0 Enzyme Preparation cluster_1 Enzyme Characterization Expression Gene Expression (e.g., E. coli, Pichia pastoris) Lysis Cell Lysis and Clarification Expression->Lysis Purification Protein Purification (e.g., Affinity, Ion Exchange) Lysis->Purification Verification Purity and Concentration (SDS-PAGE, Bradford Assay) Purification->Verification Assay Enzyme Activity Assay Verification->Assay Kinetics Kinetic Parameter Determination (Km, kcat) Assay->Kinetics Inhibition Inhibition Studies Kinetics->Inhibition

Figure 2: General experimental workflow for enzyme characterization.
Protocol 1: Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

This protocol is adapted from the method described for the hydration of crotonyl-CoA.[5]

  • Principle: The hydration of the trans-2-enoyl-CoA double bond is monitored by the decrease in absorbance at 263 nm, which is characteristic of the enoyl-thioester bond.

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 8.0

    • This compound stock solution (concentration determined by absorbance at 263 nm using an extinction coefficient of 6.7 x 10³ M⁻¹cm⁻¹)

    • Purified Enoyl-CoA Hydratase enzyme solution

  • Procedure: a. Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer and a final concentration of 0.1-0.25 mM this compound. b. Equilibrate the reaction mixture to the desired temperature (e.g., 30°C). c. Initiate the reaction by adding a small volume of the enzyme solution. d. Immediately monitor the decrease in absorbance at 263 nm for several minutes using a spectrophotometer. e. Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot. One unit of activity is defined as the amount of enzyme that hydrates 1 µmol of substrate per minute under the specified conditions.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This protocol is a general method based on the reduction of an artificial electron acceptor.

  • Principle: The oxidation of the acyl-CoA substrate is coupled to the reduction of an electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichloroindophenol (B1210591) (DCPIP), which results in a measurable change in absorbance.

  • Reagents:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.5

    • Hexanoyl-CoA stock solution

    • FAD (flavin adenine (B156593) dinucleotide) solution

    • Electron acceptor stock solution (e.g., DCPIP)

    • Purified Acyl-CoA Dehydrogenase enzyme solution

  • Procedure: a. Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, FAD, and the electron acceptor. b. Equilibrate to the desired temperature. c. Add the enzyme solution and incubate for a few minutes. d. Initiate the reaction by adding the hexanoyl-CoA substrate. e. Monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 600 nm for DCPIP) over time. f. Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of the electron acceptor.

Protocol 3: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This protocol measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate.[6]

  • Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the formation of NADH, which absorbs light at 340 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 9.0

    • NAD⁺ stock solution

    • 3-Hydroxyhexanoyl-CoA stock solution

    • Purified 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution

  • Procedure: a. In a cuvette, combine the Tris-HCl buffer and NAD⁺ to a final concentration of 1-2 mM. b. Add the 3-hydroxyhexanoyl-CoA substrate to a suitable final concentration (e.g., 0.1 mM). c. Equilibrate the mixture to the desired temperature. d. Initiate the reaction by adding the enzyme solution. e. Record the increase in absorbance at 340 nm over time. f. Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Signaling and Regulatory Pathways

While this compound itself has not been identified as a direct signaling molecule, acyl-CoA esters, in general, are known to play significant roles in regulating gene expression and cellular metabolism. Long-chain acyl-CoAs can directly bind to and modulate the activity of transcription factors, such as FadR in E. coli and HNF-4α in mammals, thereby influencing the expression of genes involved in fatty acid metabolism.[6]

Furthermore, the flux through the beta-oxidation pathway is tightly regulated by the cellular energy state (NADH/NAD⁺ and FADH₂/FAD ratios) and the availability of substrates. Intermediates of fatty acid metabolism can also allosterically regulate key enzymes in other metabolic pathways. For instance, long-chain acyl-CoAs can inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, thus providing a feedback mechanism to coordinate fatty acid synthesis and degradation.

Regulatory Influences cluster_0 Metabolic State cluster_1 Cellular Processes Energy High Energy State (High NADH/NAD+, ATP) BetaOx β-Oxidation Energy->BetaOx Inhibits Substrate High Acyl-CoA Levels FASynthesis Fatty Acid Synthesis Substrate->FASynthesis Inhibits (e.g., ACC) GeneExp Gene Expression (e.g., PPARα, HNF-4α) Substrate->GeneExp Modulates GeneExp->BetaOx Regulates Enzyme Levels

Figure 3: General regulatory influences of metabolic state on fatty acid metabolism.

Conclusion

The metabolism of this compound is a critical component of unsaturated fatty acid beta-oxidation, involving a cascade of well-characterized enzymes. This guide has provided a detailed overview of these enzymes, including available kinetic data and standardized experimental protocols for their study. While specific kinetic parameters for this compound are not exhaustively documented for all enzymes, the provided information on related substrates offers a solid foundation for further research. A deeper understanding of the kinetics and regulation of these enzymes is paramount for the development of novel therapeutic strategies targeting metabolic disorders. The methodologies and data presented herein are intended to facilitate such endeavors.

References

(2E)-Hexenoyl-CoA as a Precursor for Polyketide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketides represent a diverse class of natural products with a wide range of pharmaceutical applications, including antibiotics, anticancer agents, and immunosuppressants. The structural diversity of polyketides is generated by polyketide synthases (PKSs), large multienzyme complexes that catalyze the sequential condensation of small carboxylic acid-derived extender units. While the most common extender units are malonyl-CoA and methylmalonyl-CoA, the incorporation of unusual or "non-canonical" extender units is a key strategy for generating novel polyketide structures with potentially improved or novel biological activities. (2E)-Hexenoyl-CoA is an intermediate in fatty acid metabolism that can serve as a precursor for the biosynthesis of such unusual extender units, leading to the production of complex polyketides with unique alkyl side chains.[1][2]

This technical guide provides a comprehensive overview of the role of this compound in polyketide synthesis, focusing on the enzymatic pathways for its conversion into a PKS extender unit, methods for the analysis of key metabolites, and protocols for the production and engineering of polyketide biosynthetic pathways.

Biosynthesis of this compound Derived Extender Units

The incorporation of a hexenyl- or hexyl-moiety into a polyketide backbone requires the enzymatic conversion of this compound into a suitable extender unit, typically an alkylmalonyl-CoA. Two primary pathways have been elucidated for the formation of such unusual extender units from α,β-unsaturated acyl-CoA precursors.

The Crotonyl-CoA Carboxylase/Reductase (CCR) Pathway

In many biosynthetic pathways, unusual alkylmalonyl-CoA extender units are synthesized via the reductive carboxylation of α,β-unsaturated acyl-CoAs, a reaction catalyzed by crotonyl-CoA carboxylase/reductase (CCR) homologues.[3] This class of enzymes utilizes NADPH to reduce the double bond of the acyl-CoA, generating a reactive enolate intermediate that is subsequently trapped by carboxylation with carbon dioxide. While well-studied for shorter chain substrates like crotonyl-CoA, CCRs are known to exhibit some substrate promiscuity, potentially allowing for the conversion of this compound to hexylmalonyl-CoA. The catalytic efficiency of this reaction, however, can be a limiting factor.

The CCRC-Independent Pathway: Direct Carboxylation

An alternative pathway, independent of CCRs, has been identified in the biosynthesis of the stambomycin family of macrolides.[4][5] In this pathway, a medium-chain acyl-CoA is directly carboxylated to yield the corresponding alkylmalonyl-CoA. This two-step process involves:

  • Activation of a fatty acid: A medium-chain fatty acid, such as hexanoic acid, is activated to its corresponding CoA thioester by an acyl-CoA ligase.

  • Direct carboxylation: The resulting acyl-CoA is then carboxylated by an acyl-CoA carboxylase to yield the alkylmalonyl-CoA extender unit.

This pathway provides a more direct route for the incorporation of longer alkyl side chains into polyketides and is a key target for metabolic engineering efforts.

Quantitative Data

Precise quantitative data on the enzymatic conversion of this compound and its incorporation into polyketides is crucial for understanding and optimizing biosynthetic pathways. While specific kinetic data for enzymes utilizing this compound as a direct precursor for polyketide extender units is limited in the literature, data from related enzymes and precursor feeding studies provide valuable insights.

Enzyme/SystemSubstrateProductKmkcatYieldReference
Crotonyl-CoA Carboxylase/Reductase (from Kitasatospora setae)Crotonyl-CoA(2S)-ethylmalonyl-CoA21 ± 2 µM-100% carboxylation[6]
Stambomycin MutasynthesisButylmalonic acidButyl-stambomycin--High relative to native stambomycins[7]
Stambomycin Mutasynthesis6-Azidohexanoic acidAzide-tagged stambomycin--Detected
Stambomycin Mutasynthesis8-Nonynoic acidAlkyne-tagged stambomycin--Detected

Table 1: Summary of relevant kinetic and yield data. Note the lack of specific data for this compound.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in microbial cell lysates, adapted from established methods for acyl-CoA analysis.

1. Sample Preparation and Extraction:

  • Harvest microbial cells (e.g., Streptomyces sp.) by centrifugation at 4°C.

  • Quench metabolism by rapidly freezing the cell pellet in liquid nitrogen.

  • Lyse the cells by sonication or bead beating in an ice-cold extraction buffer (e.g., 2:2:1 acetonitrile/methanol (B129727)/water).

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant containing the acyl-CoA esters.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) to remove polar impurities.

  • Elute the acyl-CoAs with a methanol-containing buffer.

  • Dry the eluate under a stream of nitrogen or by lyophilization.

  • Reconstitute the sample in a suitable buffer for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium acetate (B1210297) in water, pH 8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate acyl-CoAs based on their hydrophobicity.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • Precursor Ion (Q1): The m/z of the [M+H]+ ion for this compound.

      • Product Ion (Q3): A characteristic fragment ion of this compound (e.g., the neutral loss of 507 is common for acyl-CoAs).

    • Calibration: Generate a standard curve using a commercially available this compound standard of known concentrations.

Protocol 2: In Vitro Reconstitution of a Polyketide Synthase Module with an Unnatural Extender Unit

This protocol describes a general method for assaying the activity of a purified PKS module with a non-canonical extender unit precursor. This example is based on the principles of in vitro PKS analysis.

1. Heterologous Expression and Purification of PKS Enzymes:

  • Clone the gene(s) encoding the desired PKS module (e.g., Stambomycin module 12) and any necessary partner enzymes (e.g., acyl-CoA carboxylase) into a suitable expression vector (e.g., pET vector for E. coli).

  • Incorporate an affinity tag (e.g., His6-tag) for purification.

  • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

  • Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 16-20°C) to enhance soluble protein production.

  • Harvest the cells and purify the tagged protein(s) using affinity chromatography (e.g., Ni-NTA).

  • Further purify the protein by size-exclusion chromatography to ensure homogeneity.

2. In Vitro PKS Assay:

  • Prepare a reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2, containing 2.5 mM EDTA and 5 mM DTT).

  • Assemble the reaction mixture on ice, including:

    • Purified PKS module.

    • Starter unit (e.g., acetyl-CoA or a suitable acyl-SNAC thioester).

    • Extender unit precursor: this compound.

    • If a direct carboxylation pathway is being reconstituted, include the purified acyl-CoA carboxylase, ATP, and bicarbonate.

    • NADPH as a reducing equivalent.

    • [1-14C]-labeled starter or extender unit for radioactive detection of the product.

  • Initiate the reaction by warming the mixture to the optimal temperature for the enzyme (e.g., 30°C).

  • Incubate for a defined period (e.g., 1-4 hours).

  • Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the polyketide product into the organic phase.

  • Analyze the product by thin-layer chromatography (TLC) with phosphorimaging (if using radioactivity) or by LC-MS to identify the expected polyketide product.

Mandatory Visualizations

signaling_pathway cluster_ccr CCR-Dependent Pathway cluster_direct CCRC-Independent (Direct Carboxylation) Pathway HexenoylCoA This compound CCR Crotonyl-CoA Carboxylase/Reductase (CCR) HexenoylCoA->CCR NADPH_CCR NADPH NADPH_CCR->CCR HexylmalonylCoA_CCR Hexylmalonyl-CoA CCR->HexylmalonylCoA_CCR CO2_CCR CO2 CO2_CCR->CCR PKS_CCR Polyketide Synthase HexylmalonylCoA_CCR->PKS_CCR Polyketide_CCR Polyketide with Hexyl Side Chain PKS_CCR->Polyketide_CCR HexanoicAcid Hexanoic Acid AcylCoALigase Acyl-CoA Ligase HexanoicAcid->AcylCoALigase HexanoylCoA Hexanoyl-CoA AcylCoALigase->HexanoylCoA ATP_ligase ATP ATP_ligase->AcylCoALigase CoA_ligase CoA CoA_ligase->AcylCoALigase AcylCoACarboxylase Acyl-CoA Carboxylase HexanoylCoA->AcylCoACarboxylase HexylmalonylCoA_direct Hexylmalonyl-CoA AcylCoACarboxylase->HexylmalonylCoA_direct ATP_carboxylase ATP ATP_carboxylase->AcylCoACarboxylase CO2_carboxylase CO2 CO2_carboxylase->AcylCoACarboxylase PKS_direct Polyketide Synthase HexylmalonylCoA_direct->PKS_direct Polyketide_direct Polyketide with Hexyl Side Chain PKS_direct->Polyketide_direct

Caption: Biosynthetic pathways for hexylmalonyl-CoA extender unit formation.

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay In Vitro Assay and Analysis PKS_gene PKS Gene(s) Ligation Ligation PKS_gene->Ligation Vector Expression Vector Vector->Ligation Recombinant_Vector Recombinant Vector Ligation->Recombinant_Vector Transformation Host Transformation (e.g., E. coli) Recombinant_Vector->Transformation Expression Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chr Affinity Chromatography Cell_Lysis->Affinity_Chr SEC Size-Exclusion Chromatography Affinity_Chr->SEC Purified_PKS Purified PKS SEC->Purified_PKS Reaction_Setup Reaction Setup: - Purified PKS - this compound - Other substrates Purified_PKS->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction Analysis LC-MS or TLC Analysis Extraction->Analysis

Caption: General experimental workflow for PKS expression and in vitro assay.

Conclusion

This compound and its derivatives represent a valuable class of precursors for the biosynthesis of novel polyketides. Understanding the enzymatic pathways that convert these molecules into PKS extender units is fundamental to harnessing their potential. The direct carboxylation pathway, as exemplified in stambomycin biosynthesis, offers a promising route for the efficient incorporation of longer alkyl chains. Further research into the kinetic properties of the enzymes in these pathways, coupled with the development of robust analytical and in vitro reconstitution methods, will be critical for the rational design and engineering of PKSs to produce new generations of polyketide-based therapeutics. The protocols and data presented in this guide provide a foundation for researchers to explore and exploit the biosynthetic potential of this compound in the quest for novel bioactive compounds.

References

Unraveling the Subcellular Landscape of (2E)-Hexenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a pivotal intermediate in the metabolic pathways of unsaturated fatty acids. Its precise subcellular localization is critical for understanding cellular energy homeostasis, lipid signaling, and the pathophysiology of metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of this compound distribution within the cell, focusing on its presence in key metabolic organelles: the mitochondria and peroxisomes. While direct quantitative data for this compound pools remain elusive in current literature, this document synthesizes qualitative evidence, details the sophisticated methodologies required for such investigations, and presents quantitative data for related acyl-CoA species to provide a contextual framework.

Qualitative Cellular Localization of this compound

The subcellular compartmentalization of metabolic pathways is a fundamental principle of cellular biology. The localization of this compound is inferred from the known distribution of enzymes and pathways involved in its metabolism, primarily the β-oxidation of unsaturated fatty acids.

Mitochondria: The mitochondria are the primary sites of β-oxidation for short-, medium-, and long-chain fatty acids. The enzyme responsible for the hydration of this compound, enoyl-CoA hydratase, is well-characterized in the mitochondrial matrix. Furthermore, a 1972 study identified the subcellular location of trans-2,3-hexenoyl-CoA reductase in rat liver mitochondria, strongly suggesting the presence of its substrate, this compound, within this organelle.

Peroxisomes: Peroxisomes are also equipped for β-oxidation, particularly of very-long-chain fatty acids and some unsaturated fatty acids. Peroxisomes are known to be involved in the degradation of medium-chain fatty acids, indicating that this compound is likely present and metabolized within this organelle as well. The interplay between mitochondrial and peroxisomal β-oxidation is crucial for cellular lipid metabolism, with peroxisomes often initiating the breakdown of fatty acids that are subsequently completely oxidized in the mitochondria.

Microsomes: The same 1972 study also reported the presence of trans-2,3-hexenoyl-CoA reductase in microsomes, implying a potential role for the endoplasmic reticulum in the metabolism of this compound.

Quantitative Data on Subcellular Acyl-CoA Pools

Acyl-CoA SpeciesOrganelle/FractionCell/Tissue TypeConcentration (pmol/mg protein)Citation
Acetyl-CoAMitochondriaMouse Liver~2.5[1][2]
CytosolMouse Liver~1.5[1][2]
Propionyl-CoAMitochondriaMouse Liver~0.1[1][2]
CytosolMouse Liver~0.05[1][2]
Succinyl-CoAMitochondriaMouse Liver~1.0[1][2]
CytosolMouse Liver~0.1[1][2]
Butyryl-CoAMitochondriaMouse Liver~0.02[1][2]
Hexanoyl-CoAMitochondriaMouse LiverNot Reported
Octanoyl-CoAMitochondriaMouse Liver~0.01[1][2]

Disclaimer: The data presented above are for illustrative purposes and are derived from studies on different cell types and using various methodologies. The absence of data for this compound highlights a significant knowledge gap in the field.

Experimental Protocols

The determination of the subcellular localization of this compound requires a combination of precise organelle isolation techniques and highly sensitive analytical methods.

Subcellular Fractionation: Isolation of Mitochondria and Peroxisomes

A common and effective method for isolating mitochondria and peroxisomes is differential centrifugation followed by density gradient centrifugation.

Protocol: Isolation of Mitochondria and Peroxisomes from Cultured Cells

  • Cell Harvesting: Harvest cultured cells by trypsinization or scraping, followed by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors). Allow cells to swell on ice for 10-15 minutes. Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

    • The resulting supernatant is the cytosolic fraction.

    • The pellet from the 10,000 x g spin contains both mitochondria and peroxisomes.

  • Density Gradient Centrifugation (for purification):

    • Resuspend the crude mitochondrial pellet in a suitable buffer.

    • Layer the resuspended pellet onto a discontinuous sucrose (B13894) or Percoll gradient (e.g., layers of 1.0 M and 1.5 M sucrose).

    • Centrifuge at 60,000 x g for 1-2 hours at 4°C in a swinging-bucket rotor.

    • Mitochondria will band at the interface of the two sucrose layers, while peroxisomes will form a pellet at the bottom of the tube.

    • Carefully collect the fractions.

  • Purity Assessment: Assess the purity of the isolated fractions by Western blotting for organelle-specific marker proteins (e.g., TOM20 for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis

  • Extraction:

    • To the isolated organelle fractions, add a cold extraction solution (e.g., 90% methanol (B129727) containing an internal standard, such as a 13C-labeled acyl-CoA).

    • Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water; Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile/5% water).

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The MRM transition for this compound would be based on its precursor ion mass and the mass of a specific fragment ion generated upon collision-induced dissociation (e.g., the fragment corresponding to the CoA moiety).

    • Quantification: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Metabolic Pathway

Peroxisomal_Mitochondrial_Beta_Oxidation Figure 1: Simplified Pathway of Unsaturated Fatty Acid Beta-Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Fatty_Acid Unsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Acyl_CoA_Synthetase->Unsaturated_Acyl_CoA Hexenoyl_CoA_P This compound Unsaturated_Acyl_CoA->Hexenoyl_CoA_P Multiple Steps Hexenoyl_CoA_M This compound Unsaturated_Acyl_CoA->Hexenoyl_CoA_M Multiple Steps Peroxisome Peroxisome Mitochondrion Mitochondrion Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Hexenoyl_CoA_P->Peroxisomal_Beta_Oxidation Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Hexenoyl_CoA_M->Mitochondrial_Beta_Oxidation Acetyl_CoA_P Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_P Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Peroxisomal_Beta_Oxidation->Chain_Shortened_Acyl_CoA Acetyl_CoA_M Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA_M TCA_Cycle TCA Cycle Acetyl_CoA_M->TCA_Cycle Chain_Shortened_Acyl_CoA->Mitochondrion Transport Experimental_Workflow Figure 2: Workflow for Subcellular Quantification of this compound Start Cultured Cells or Tissue Homogenization Homogenization Start->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Crude_Fractions Crude Organelle Fractions (Mitochondria, Peroxisomes, Cytosol) Differential_Centrifugation->Crude_Fractions Density_Gradient Density Gradient Centrifugation Crude_Fractions->Density_Gradient Extraction Acyl-CoA Extraction (with Internal Standard) Crude_Fractions->Extraction For crude analysis Pure_Fractions Purified Organelle Fractions Density_Gradient->Pure_Fractions Pure_Fractions->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

Regulation of (2E)-Hexenoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Introduction

(2E)-Hexenoyl-CoA is a pivotal intermediate in the mitochondrial fatty acid beta-oxidation pathway, specifically in the catabolism of medium-chain fatty acids. The precise regulation of its synthesis and degradation is crucial for maintaining cellular energy homeostasis. Dysregulation of this metabolic nexus can contribute to various metabolic disorders. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing this compound metabolism, intended for researchers, scientists, and drug development professionals.

Core Metabolic Pathways

The metabolism of this compound is primarily centered around its generation from hexanoyl-CoA and its subsequent hydration to 3-hydroxyhexanoyl-CoA.

Synthesis of this compound:

This compound is synthesized from hexanoyl-CoA through a dehydrogenation reaction catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) . This enzyme introduces a double bond between the α and β carbons of the acyl-CoA chain.[1][2][3][4]

Degradation of this compound:

The degradation of this compound is primarily mediated by enoyl-CoA hydratase (specifically the mitochondrial short-chain enoyl-CoA hydratase, ECHS1) , which catalyzes the hydration of the trans-double bond to form L-3-hydroxyhexanoyl-CoA.[5][6][7][8][9][10][11] This product then proceeds through the subsequent steps of beta-oxidation.

Hexenoyl_CoA_Metabolism Hexanoyl_CoA Hexanoyl-CoA _2E_Hexenoyl_CoA This compound Hexanoyl_CoA->_2E_Hexenoyl_CoA Medium-chain Acyl-CoA Dehydrogenase (MCAD) _3_Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA _2E_Hexenoyl_CoA->_3_Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase (ECHS1)

Figure 1: Core metabolic pathway of this compound.

Enzymatic Regulation

The activities of MCAD and ECHS1 are subject to intricate regulatory mechanisms, including substrate specificity and potential allosteric modulation.

Enzyme Kinetics

Quantitative understanding of enzyme kinetics is fundamental to elucidating the regulatory control of this compound metabolism. While specific kinetic parameters for mammalian MCAD and ECHS1 with this compound as the direct substrate are not extensively documented in publicly available literature, data for closely related substrates and enzymes from other organisms provide valuable insights.

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Enoyl-CoA Hydratase (PhaJAc)Aeromonas caviaeThis compound291.8 x 103--[12]
Enoyl-CoA Hydratase (PhaJ4 homologs)Ralstonia eutrophaCrotonyl-CoA (C4)---Increased with chain length (C4 to C8)[13]
Medium-chain Acyl-CoA DehydrogenasePig KidneyOctanoyl-CoA (C8)2.5 ± 0.4-18.8 ± 0.5-[14]

Note: The provided data for enoyl-CoA hydratase are from bacterial sources involved in polyhydroxyalkanoate synthesis and may not directly reflect the kinetics of mammalian mitochondrial ECHS1. The data for MCAD is with octanoyl-CoA, a closely related substrate. Further empirical studies are required to determine the precise kinetic constants for the mammalian enzymes with this compound.

Allosteric Regulation

Allosteric regulation allows for rapid modulation of enzyme activity in response to cellular metabolic status.

  • Medium-chain Acyl-CoA Dehydrogenase (MCAD): Long-chain fatty acyl-CoA esters can act as allosteric activators of AMPK β1-containing isoforms, which in turn can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[15][16] While this is an indirect regulation, it highlights the potential for acyl-CoA esters to modulate pathways that influence the flux of substrates like hexanoyl-CoA towards MCAD. Specific endogenous allosteric regulators of MCAD that directly modulate its activity on this compound precursors are not well-defined in the current literature.

  • Enoyl-CoA Hydratase (ECHS1): Information regarding specific physiological allosteric regulators of ECHS1 is limited. The enzyme's activity is primarily thought to be driven by substrate availability. However, the potential for feedback inhibition by downstream metabolites of the beta-oxidation pathway warrants further investigation.

Transcriptional Regulation

The expression of the genes encoding MCAD (ACADM) and ECHS1 is tightly controlled by a network of transcription factors that respond to nutritional and hormonal signals.

Key Transcription Factors
  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a master regulator of fatty acid oxidation.[17] It is activated by fatty acids and their derivatives. PPARα has been shown to transcriptionally activate the ACADM gene.[18] The activation of PPARα leads to an increased expression of genes involved in fatty acid catabolism, including those required for the breakdown of medium-chain fatty acids. This suggests that under conditions of high fatty acid availability, PPARα upregulates the machinery for this compound synthesis and subsequent degradation. The regulation of ECHS1 by PPARα is also implicated as part of the coordinated upregulation of the beta-oxidation pathway.[17]

  • Sterol Regulatory Element-Binding Protein 1c (SREBP1c): SREBP1c is a key transcription factor in the regulation of lipogenesis, promoting the synthesis of fatty acids.[19][20][21][22][23] Its expression and activity are stimulated by insulin (B600854). While SREBP1c primarily drives anabolic pathways, there is evidence of crosstalk with catabolic pathways. PPARα activation can suppress the LXR-SREBP1c pathway, suggesting a reciprocal regulation between fatty acid synthesis and oxidation.[6][12][13] Direct regulation of the ECHS1 gene by SREBP1c has not been definitively established through ChIP-seq analysis in the available literature, which has primarily focused on SREBP1c's role in promoting the expression of genes involved in fatty acid synthesis.[24][25][26]

Transcriptional_Regulation cluster_signals Cellular Signals cluster_tfs Transcription Factors cluster_genes Target Genes High Fatty Acids High Fatty Acids PPARa PPARα High Fatty Acids->PPARa Activates Insulin Insulin SREBP1c SREBP1c Insulin->SREBP1c Activates LXR LXR PPARa->LXR Suppresses ACADM ACADM (MCAD) PPARa->ACADM Upregulates ECHS1 ECHS1 PPARa->ECHS1 Upregulates Lipogenic_Genes Lipogenic Genes SREBP1c->Lipogenic_Genes Upregulates LXR->SREBP1c Activates

Figure 2: Transcriptional regulation of this compound metabolism.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the regulation of this compound synthesis and degradation.

Quantification of this compound

Method: HPLC-MS/MS

This is the method of choice for sensitive and specific quantification of acyl-CoA species.

  • Tissue Extraction:

    • Flash-freeze liver tissue in liquid nitrogen.

    • Homogenize the frozen tissue in a cold extraction solution (e.g., 10% trichloroacetic acid or acetonitrile/methanol/water mixture).[21][27]

    • Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.

    • Centrifuge to pellet protein and other debris.

  • Solid-Phase Extraction (SPE):

    • Use a reversed-phase SPE column to isolate and concentrate the acyl-CoA fraction from the supernatant.[27]

  • HPLC Separation:

  • MS/MS Detection:

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Define specific precursor-to-product ion transitions for this compound and the internal standard.

HPLC_MS_Workflow Tissue Liver Tissue Homogenization Homogenization (Cold Solvent + Internal Std) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Supernatant HPLC HPLC Separation (C18 Column) SPE->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Figure 3: Workflow for HPLC-MS/MS quantification of this compound.
Enzyme Activity Assays

Method: Spectrophotometric Assay for Acyl-CoA Dehydrogenase (MCAD)

This assay measures the reduction of a dye that accepts electrons from the FAD cofactor of the dehydrogenase.

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing the substrate (hexanoyl-CoA), an artificial electron acceptor (e.g., ferricenium hexafluorophosphate), and the enzyme source (purified MCAD or mitochondrial extract).

  • Initiation: Start the reaction by adding the enzyme.

  • Measurement: Monitor the decrease in absorbance of the electron acceptor at a specific wavelength over time using a spectrophotometer.

  • Calculation: The rate of decrease in absorbance is proportional to the enzyme activity.

Method: Spectrophotometric Assay for Enoyl-CoA Hydratase (ECHS1)

This assay measures the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0) containing a known concentration of this compound.[12]

  • Initiation: Add the purified ECHS1 enzyme or a mitochondrial extract to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 263 nm in a UV-Vis spectrophotometer.

  • Calculation: Use the molar extinction coefficient of the enoyl-thioester bond (6.7 x 103 M-1cm-1) to calculate the rate of substrate conversion and thus the enzyme activity.[13]

Analysis of Transcriptional Regulation

Method: Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a specific transcription factor binds to the promoter region of a target gene in vivo.

  • Cross-linking: Treat cells or tissues with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Isolate chromatin and shear it into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Use an antibody specific to the transcription factor of interest (e.g., PPARα or SREBP1c) to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to the transcription factor.

  • Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter region of the target gene (e.g., ACADM or ECHS1) to quantify the amount of precipitated DNA. An enrichment compared to a control antibody (e.g., IgG) indicates binding.[25][28][26][29][30]

Method: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique to study protein-DNA interactions.

  • Probe Labeling: Synthesize and label a short DNA probe corresponding to the putative transcription factor binding site in the promoter of the target gene (e.g., a PPRE for PPARα). The label can be radioactive (32P) or fluorescent.

  • Binding Reaction: Incubate the labeled probe with a source of the transcription factor (e.g., nuclear extract from cells or purified recombinant protein).

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the labeled DNA by autoradiography or fluorescence imaging. A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA interaction. Specificity can be confirmed by competition with an unlabeled probe or by using an antibody against the transcription factor, which will cause a "supershift".

EMSA_Workflow cluster_prep Preparation Labeled_Probe Labeled DNA Probe Incubation Incubation Labeled_Probe->Incubation Nuclear_Extract Nuclear Extract / Purified Protein Nuclear_Extract->Incubation Electrophoresis Non-denaturing PAGE Incubation->Electrophoresis Detection Detection (Autoradiography / Fluorescence) Electrophoresis->Detection

Figure 4: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The regulation of this compound synthesis and degradation is a multi-layered process involving enzymatic control and transcriptional regulation. While the key enzymes, MCAD and ECHS1, and the major transcriptional regulators, PPARα and SREBP1c, have been identified, further research is needed to fully elucidate the specific kinetic parameters and the intricate details of their regulatory networks, particularly concerning direct allosteric modulation and the precise role of SREBP1c in the catabolic arm of this pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these remaining questions and to explore novel therapeutic strategies targeting the modulation of this compound metabolism.

References

Spontaneous Hydrolysis of (2E)-Hexenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (2E)-Hexenoyl-CoA and Thioester Stability

This compound is an unsaturated short-chain acyl-CoA that plays a role as an intermediate in the degradation of fatty acids.[1][2] The thioester bond in acyl-CoAs is a high-energy bond, making these molecules reactive donors in various enzymatic reactions.[3] However, this reactivity also makes them susceptible to non-enzymatic hydrolysis, a process that releases free coenzyme A (CoASH) and the corresponding carboxylic acid.

The rate of spontaneous hydrolysis of thioesters is influenced by several factors, including pH, temperature, and the structure of the acyl group. Generally, thioester hydrolysis is subject to base-catalyzed hydrolysis, with increased rates at alkaline pH. In contrast, saturated short-chain acyl-CoAs like acetyl-CoA and hexanoyl-CoA are known to be relatively stable under physiological conditions. For instance, hexanoyl-CoA shows minimal liberation of CoASH over time at pH 8.0. The presence of a double bond in the (2E) position in hexenoyl-CoA may influence its electronic properties and, consequently, its susceptibility to hydrolysis, though specific comparative data are lacking.

Quantitative Data on Acyl-CoA Stability

Direct kinetic data for the spontaneous hydrolysis of this compound is not available in the reviewed literature. However, studies on other acyl-CoA molecules provide insights into their relative stability.

Acyl-CoA SpeciesConditionObservationReference
Succinyl-CoApH not specifiedHalf-life of approximately 1.15 hours (70 minutes).[4]
Acetyl-CoA, Butyryl-CoA, Propionyl-CoA, Hexanoyl-CoApH 8.0Minimal liberation of free CoASH over time, indicating relative stability.[4]

This table summarizes the available stability data for comparable acyl-CoA molecules to provide a contextual understanding of thioester bond lability.

Metabolic Pathway of this compound

This compound is an intermediate in the mitochondrial β-oxidation of fatty acids.[5][6][7][8][9] This pathway sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

fatty_acid_beta_oxidation cluster_beta_oxidation_cycle β-Oxidation Cycle Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Hexenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Hexenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexenoyl_CoA->Enoyl_CoA_Hydratase H₂O Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH Ketoacyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA cluster_beta_oxidation_cycle cluster_beta_oxidation_cycle Butyryl_CoA->cluster_beta_oxidation_cycle Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle

Figure 1. The role of this compound in the β-oxidation of Hexanoyl-CoA.

Experimental Protocols for Measuring Thioester Hydrolysis

The spontaneous hydrolysis of acyl-CoA thioesters can be monitored by measuring the rate of appearance of free coenzyme A (CoASH). A widely used method for this is the Ellman's assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle of the Ellman's Assay

DTNB reacts with free sulfhydryl groups, such as the one in CoASH, to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a yellow-colored anion with a strong absorbance at 412 nm.[10][11] The rate of TNB²⁻ formation is directly proportional to the rate of CoASH release from the thioester.

Experimental Workflow

ellmans_assay_workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, Acyl-CoA) start->prepare_reagents reaction_setup Set up Reaction Mixture (Buffer, Acyl-CoA) prepare_reagents->reaction_setup initiate_reaction Initiate Reaction (Add DTNB or incubate then add DTNB) reaction_setup->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate rate from slope or endpoint value) measure_absorbance->data_analysis end End data_analysis->end

Figure 2. General workflow for measuring thioester hydrolysis using Ellman's assay.

Detailed Protocol for Kinetic Measurement of Spontaneous Hydrolysis

Materials:

  • This compound (or other acyl-CoA of interest)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[10][12]

  • Spectrophotometer capable of measuring absorbance at 412 nm and maintaining a constant temperature.

Procedure:

  • Reagent Preparation:

    • Prepare the Reaction Buffer and adjust the pH to the desired value. Note that DTNB is more stable at slightly acidic to neutral pH but the reaction with thiols is optimal at a slightly alkaline pH of around 8.0.[12][13]

    • Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the Reaction Buffer. Protect from light.[10][12]

    • Prepare a stock solution of this compound in a suitable buffer (e.g., slightly acidic to prevent hydrolysis during storage). The concentration should be determined accurately.

  • Reaction Setup:

    • In a cuvette, add the Reaction Buffer and the DTNB solution to their final concentrations.

    • Equilibrate the cuvette to the desired temperature in the spectrophotometer.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.

    • Immediately start monitoring the change in absorbance at 412 nm over time. Record data at regular intervals for a period sufficient to establish a linear rate.

  • Data Analysis:

    • Plot absorbance at 412 nm versus time.

    • The initial rate of the reaction is the slope of the linear portion of the curve.

    • The concentration of CoASH released can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette (usually 1 cm), and c is the concentration of TNB²⁻ (which is equimolar to the concentration of CoASH).[10][11]

    • The spontaneous hydrolysis rate can be expressed in terms of the change in concentration of CoASH per unit time.

Conclusion

While a specific value for the spontaneous hydrolysis rate of this compound remains to be experimentally determined, the principles governing thioester stability and the available data for analogous molecules suggest it is relatively stable under physiological conditions, though potentially more reactive than its saturated counterpart, hexanoyl-CoA. The provided experimental protocol offers a robust method for quantifying this and other acyl-CoA hydrolysis rates. Understanding the stability of this compound is essential for accurately modeling fatty acid metabolism and for the development of therapeutic interventions targeting this pathway. Further research is warranted to directly measure the hydrolysis kinetics of this compound under various conditions to fill this knowledge gap.

References

Methodological & Application

Application Note: Quantification of (2E)-Hexenoyl-CoA using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E)-Hexenoyl-CoA is a key intermediate in fatty acid metabolism and is involved in various biochemical pathways, including the biosynthesis of polyhydroxyalkanoates (PHAs)[1][2]. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles and for the development of therapeutics targeting fatty acid metabolism. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on the principles of reversed-phase chromatography for separation and multiple reaction monitoring (MRM) for detection and quantification[3][4][5].

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is adapted for cultured cells but can be modified for tissue samples.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (-80°C)

  • Acetonitrile (B52724)

  • Internal Standard (ISTD): 15:0 CoA or other suitable non-endogenous acyl-CoA

  • RIPA Lysis Buffer

  • Bio-Rad DC Protein Assay Kit or equivalent

Procedure:

  • Cell Harvesting:

    • Wash cultured cells (approximately 90% confluent in a 10 cm dish) twice with ice-cold PBS.

    • Add 2 mL of -80°C methanol containing a known concentration of the internal standard (e.g., 15 µL of 10 µM 15:0 CoA) to the plate[6].

    • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins[6].

  • Extraction:

    • Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C[6].

    • Transfer the supernatant to a new tube.

    • Add 1 mL of acetonitrile to the supernatant, vortex, and evaporate the mixture to dryness under a stream of nitrogen or using a vacuum concentrator[6].

  • Reconstitution:

    • Reconstitute the dried extract in 150 µL of methanol, vortex thoroughly, and centrifuge at 15,000 x g for 10 minutes at 4°C[6].

    • Transfer 100 µL of the supernatant to an autosampler vial for HPLC-MS/MS analysis[6].

  • Protein Quantification:

    • To normalize the acyl-CoA levels, determine the protein concentration from the cell pellet.

    • Solubilize the protein pellet in RIPA lysis buffer.

    • Determine the protein concentration using a Bio-Rad DC protein assay kit or a similar method[6].

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Autosampler maintained at 4°C.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

  • Column: Agilent Eclipse XDB-C18, 3.5 µm, 3.0 x 100 mm, or equivalent reversed-phase column[7].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[8].

  • Mobile Phase B: Acetonitrile[8].

  • Flow Rate: 0.2 mL/min[6].

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
15.0100
22.5100
22.5120
30.020

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 450°C[3].

  • Gas 1 (Nebulizer Gas) and Gas 2 (Heater Gas): Optimized by instrument tuning.

  • MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da ([M+H]+ → [M-507+H]+)[3][6][9]. The precursor ion for this compound (C27H44N7O17P3S, MW: 863.66 g/mol ) is m/z 864.7.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound864.7357.7428.0
Internal Standard (e.g., 15:0 CoA)976.8469.8428.0

Note: The specific collision energies and other compound-dependent parameters should be optimized by direct infusion of analytical standards.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Linearity and Sensitivity of the HPLC-MS/MS Method

AnalyteCalibration Range (nM)LOD (nM)LOQ (nM)
This compound1 - 1000>0.9925
Data are representative and should be determined experimentally.

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (nM)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
This compound109.8 ± 0.5985.1
100103.2 ± 4.1103.24.0
500495.5 ± 24.899.15.0
Data are representative and should be determined experimentally.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cell_culture Cultured Cells wash Wash with ice-cold PBS cell_culture->wash quench Quench with -80°C Methanol + ISTD wash->quench scrape Scrape and Collect Lysate quench->scrape centrifuge1 Centrifuge (15,000 x g) scrape->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant pellet Protein Pellet centrifuge1->pellet dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Methanol dry->reconstitute centrifuge2 Centrifuge (15,000 x g) reconstitute->centrifuge2 final_sample Supernatant to Autosampler Vial centrifuge2->final_sample hplc HPLC Separation (C18 Column) final_sample->hplc protein_assay Protein Quantification for Normalization pellet->protein_assay ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Processing ms->data

Caption: Experimental workflow for the quantification of this compound.

G fatty_acid Fatty Acids acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA acyl_coa_synthetase->fatty_acyl_coa beta_oxidation β-Oxidation (Acyl-CoA Dehydrogenase) fatty_acyl_coa->beta_oxidation hexenoyl_coa This compound beta_oxidation->hexenoyl_coa downstream Downstream Metabolism (e.g., further β-oxidation, PHA synthesis) hexenoyl_coa->downstream

Caption: Simplified metabolic pathway involving this compound.

References

Application Notes and Protocols for Isotope Labeling Studies with (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting isotope labeling studies with (2E)-Hexenoyl-CoA. This document is intended for researchers in academia and industry who are investigating metabolic pathways, enzyme mechanisms, and drug development related to fatty acid metabolism. This compound is a key intermediate in fatty acid β-oxidation and is a substrate for various enzymes, including enoyl-CoA hydratase, enoyl-CoA isomerase, and acyl-CoA dehydrogenases[1]. Isotope labeling is a powerful technique to trace the metabolic fate of this compound and to elucidate the mechanisms of enzymes that act upon it.

I. Introduction to Isotope Labeling with this compound

Stable isotope labeling is a fundamental technique in metabolic research. By replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ²H for ¹H, ¹⁵N for ¹⁴N), researchers can trace the path of the labeled molecule through complex biological systems. This approach, coupled with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides invaluable insights into metabolic fluxes, pathway elucidation, and enzyme kinetics.

Applications in the context of this compound include:

  • Metabolic Flux Analysis: Quantifying the rate of synthesis and degradation of this compound and its downstream metabolites.

  • Pathway Elucidation: Identifying novel metabolic pathways involving this compound.

  • Enzyme Mechanism Studies: Investigating the catalytic mechanism of enzymes that utilize this compound as a substrate, for example, through kinetic isotope effect studies.

  • Drug Discovery and Development: Assessing the on-target and off-target effects of drugs that modulate fatty acid metabolism.

II. Methods for Generating Isotopically Labeled this compound

There are two primary approaches to obtain isotopically labeled this compound: chemical synthesis and biosynthesis.

A. Chemical Synthesis

Chemical synthesis allows for precise control over the position of the isotopic label within the (2E)-hexenoyl moiety. This is particularly useful for mechanistic studies of enzymes.

Protocol 1: Synthesis of [¹³C₆]-(2E)-Hexenoyl-CoA

This protocol is adapted from standard methods for synthesizing acyl-CoAs.

Materials:

  • [U-¹³C₆]-(2E)-Hexenoic acid

  • Coenzyme A trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium Bicarbonate Solution (5% w/v)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Activation of [U-¹³C₆]-(2E)-Hexenoic Acid:

    • Dissolve [U-¹³C₆]-(2E)-Hexenoic acid and N-Hydroxysuccinimide (NHS) in a 1:1.1 molar ratio in anhydrous THF.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure to obtain the NHS-activated [U-¹³C₆]-(2E)-hexenoate.

  • Thioesterification with Coenzyme A:

    • Dissolve the NHS-activated ester in a minimal amount of THF.

    • Dissolve Coenzyme A trilithium salt in a 5% sodium bicarbonate solution.

    • Add the THF solution of the activated ester dropwise to the Coenzyme A solution while stirring vigorously on ice.

    • Allow the reaction to proceed at room temperature for 2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 2-3 with trifluoroacetic acid (TFA).

    • Purify the [¹³C₆]-(2E)-Hexenoyl-CoA by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the collected fractions to obtain the pure product.

B. Biosynthesis using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

The SILEC method is a powerful approach for generating a library of isotopically labeled metabolites, including acyl-CoAs, within a cellular system. This is achieved by replacing an essential nutrient in the cell culture medium with its stable isotope-labeled counterpart. For acyl-CoAs, [¹³C₃,¹⁵N₁]-pantothenate (Vitamin B5) is used, as it is a precursor for the CoA backbone.[2][3][4][5][6] This method results in labeling of the CoA moiety of this compound.

Protocol 2: Generation of [¹³C₃,¹⁵N₁]-Pantothenate Labeled Acyl-CoAs in Yeast

This protocol is adapted from the yeast SILEC method.[2][3]

Materials:

  • Saccharomyces cerevisiae strain deficient in pantothenate synthesis (e.g., pan6Δ)

  • Yeast Nitrogen Base (YNB) without pantothenate

  • [¹³C₃,¹⁵N₁]-Pantothenate

  • Glucose (or other carbon source)

  • Amino acid supplements as required by the yeast strain

  • Trichloroacetic acid (TCA) solution (10%)

  • LC-MS/MS system

Procedure:

  • Yeast Culture:

    • Prepare synthetic defined (SD) medium using YNB without pantothenate.

    • Supplement the medium with glucose, necessary amino acids, and [¹³C₃,¹⁵N₁]-Pantothenate (final concentration typically 1 mg/L).

    • Inoculate the medium with the pan6Δ yeast strain and grow at 30°C with shaking until the desired cell density is reached (e.g., mid-log phase).

  • Metabolite Extraction:

    • Harvest the yeast cells by centrifugation at 4°C.

    • Quench metabolism by immediately resuspending the cell pellet in ice-cold 10% TCA.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate to pellet cellular debris. The supernatant contains the acyl-CoAs.

  • Sample Preparation and Analysis:

    • The acid-stable acyl-CoA extract can be stored at -80°C.

    • Prior to analysis, thaw the extract on ice.

    • Analyze the sample by LC-MS/MS to identify and quantify the labeled this compound. A neutral loss scan for the labeled CoA fragment can be used for identification.

III. Experimental Workflows

The following diagrams illustrate typical experimental workflows for isotope labeling studies with this compound.

experimental_workflow_synthesis cluster_synthesis Chemical Synthesis Workflow start Labeled (2E)-Hexenoic Acid activation Activation (e.g., NHS ester) start->activation DCC, NHS coupling Coupling with Coenzyme A activation->coupling CoA-SH purification HPLC Purification coupling->purification product Labeled this compound purification->product

Caption: Workflow for chemical synthesis of labeled this compound.

experimental_workflow_silec cluster_silec SILEC Workflow for Acyl-CoA Labeling start Culture Cells/Yeast in Labeled Pantothenate Medium harvest Harvest Cells start->harvest quench Quench Metabolism & Lyse Cells harvest->quench extract Extract Acyl-CoAs quench->extract analysis LC-MS/MS Analysis extract->analysis

Caption: General workflow for SILEC-based labeling of acyl-CoAs.

IV. Signaling and Metabolic Pathways

This compound is an intermediate in the β-oxidation of unsaturated fatty acids. The following diagram illustrates its position in this pathway.

beta_oxidation_pathway cluster_pathway β-Oxidation of a C6 Unsaturated Fatty Acid Hexanoyl_CoA Hexanoyl-CoA Hexenoyl_CoA This compound Hexanoyl_CoA->Hexenoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Hexenoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Butyryl_CoA Butyryl-CoA Ketoacyl_CoA->Butyryl_CoA Thiolase

Caption: this compound in the fatty acid β-oxidation pathway.

V. Quantitative Data and Analysis

The primary method for analyzing isotopically labeled this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes key parameters for a typical LC-MS/MS analysis.

ParameterValue/SettingReference
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase A Water with 0.1% Formic AcidGeneral Practice
Mobile Phase B Acetonitrile with 0.1% Formic AcidGeneral Practice
Gradient Linear gradient from 2% to 50% B over 10 minutes[7]
Flow Rate 0.3 mL/minGeneral Practice
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MS Analysis Multiple Reaction Monitoring (MRM) or Full Scan[2][5]
MRM Transition (Unlabeled) Precursor ion (M+H)⁺ -> Product ion (e.g., fragment of CoA)To be determined empirically
MRM Transition (Labeled) Precursor ion (M+H+n)⁺ -> Product ion (e.g., labeled fragment of CoA)To be determined empirically

n = number of heavy isotopes

Data Analysis:

The extent of isotope labeling is determined by comparing the peak areas of the labeled and unlabeled forms of this compound and its downstream metabolites. This data can then be used in metabolic modeling software to calculate metabolic fluxes.

VI. Case Study: Enzyme Assay with Labeled this compound

This section outlines a protocol for an enzyme assay using isotopically labeled this compound to study the kinetics of an enoyl-CoA hydratase.

Protocol 3: Enoyl-CoA Hydratase Assay

Objective: To determine the kinetic parameters (Kₘ and kcat) of enoyl-CoA hydratase using labeled this compound.

Materials:

  • Purified enoyl-CoA hydratase

  • [¹³C₆]-(2E)-Hexenoyl-CoA

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching Solution (e.g., 10% Formic Acid)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a series of substrate concentrations of [¹³C₆]-(2E)-Hexenoyl-CoA in the reaction buffer.

    • Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of enoyl-CoA hydratase.

  • Time Course and Quenching:

    • At specific time points, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the quenched samples by LC-MS/MS to quantify the amount of remaining substrate, [¹³C₆]-(2E)-Hexenoyl-CoA, and the product, [¹³C₆]-3-Hydroxyhexanoyl-CoA.

  • Data Interpretation:

    • Plot the initial reaction velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

    • Calculate kcat from Vₘₐₓ and the enzyme concentration.

Quantitative Data from a Hypothetical Enzyme Assay:

[¹³C₆]-(2E)-Hexenoyl-CoA (µM)Initial Velocity (µM/min)
51.2
102.1
203.5
505.8
1007.5
2008.8

VII. Concluding Remarks

Isotope labeling studies involving this compound are a powerful tool for dissecting the complexities of fatty acid metabolism. The protocols and workflows presented here provide a solid foundation for researchers to design and execute their own experiments. By combining chemical synthesis or biosynthetic labeling with modern analytical techniques, it is possible to gain deep insights into metabolic regulation, enzyme function, and the effects of therapeutic interventions.

References

Protocols for the Purification of (2E)-Hexenoyl-CoA: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Synthesis and Purification of (2E)-Hexenoyl-CoA for Metabolic Research and Drug Development

This document provides detailed application notes and protocols for the synthesis and purification of this compound, a critical intermediate in fatty acid metabolism. These protocols are intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, metabolic disorders, and pharmacology.

This compound is a key substrate for several enzymes, including enoyl-coenzyme A reductase, acyl-CoA oxidase, and acyl-CoA dehydrogenase, making it a vital component in the study of fatty acid beta-oxidation.[1] The availability of highly purified this compound is essential for accurate enzyme kinetics, inhibitor screening, and metabolomics studies.

Introduction to this compound and its Role in Metabolism

This compound is an unsaturated acyl-CoA thioester that plays a crucial role in the mitochondrial beta-oxidation of fatty acids.[2][3][4] This metabolic pathway is responsible for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[2][3][4] The purification of this compound is often a necessary step following its chemical or enzymatic synthesis to ensure the removal of starting materials and byproducts that could interfere with downstream applications.

Chemo-Enzymatic Synthesis of this compound

A common method for the synthesis of this compound is through the acylation of Coenzyme A (CoA). One established method is the transesterification approach. While various methods exist for the synthesis of acyl-CoAs, including the use of symmetric anhydrides and carbonyldiimidazole (CDI), the ethylchloroformate (ECF) activation method is often preferred for enoyl-CoA compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is adapted from a general method for synthesizing acyl-CoAs.

Materials:

  • (E)-2-hexenoic acid

  • Thiophenol

  • N,N-dimethyl-4-aminopyridine (DMAP)

  • N,N′-dicyclohexylcarbodiimide (DCC)

  • Dry methylene (B1212753) chloride

  • Coenzyme A trilithium salt

  • Sodium bicarbonate

  • Anhydrous solvents

Procedure:

  • Activation of (E)-2-hexenoic acid: To a stirred solution of (E)-2-hexenoic acid, thiophenol, and a catalytic amount of DMAP in dry methylene chloride, add a solution of DCC.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with appropriate aqueous solutions to remove excess reagents.

  • Thioester Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude S-phenyl (2E)-hexenethioate.

  • Transesterification with Coenzyme A: Dissolve the crude S-phenyl (2E)-hexenethioate in an appropriate solvent and add it to a solution of Coenzyme A trilithium salt in aqueous sodium bicarbonate.

  • Reaction and Quenching: Allow the reaction to proceed at room temperature. Monitor the formation of this compound by HPLC. Once the reaction is complete, acidify the mixture to quench the reaction.

Protocol 2: Purification of this compound by Reversed-Phase HPLC

This protocol outlines the purification of the synthesized this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample dissolved in Mobile Phase A or a compatible solvent

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the crude this compound sample onto the column.

  • Gradient Elution: Elute the bound compounds using a linear gradient of Mobile Phase B. A typical gradient for enoyl-CoAs might be from 5% to 50% Mobile Phase B over 40 minutes.

  • Detection: Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents this compound.

  • Solvent Evaporation: Lyophilize or evaporate the solvent from the collected fractions to obtain the purified this compound.

  • Purity Analysis: Assess the purity of the final product by re-injecting a small aliquot onto the HPLC system.

Data Presentation

Quantitative data for the synthesis and purification of various acyl-CoAs have been reported. The following table summarizes typical yields and recoveries, which can be expected to be similar for this compound.

Acyl-CoA ExampleSynthesis MethodReported YieldPurification Recovery (SPE)Reference
Cinnamoyl-CoAECF75%Not specified(Voegeli et al., 2016)
Octenoyl-CoAECF57%Not specified(Voegeli et al., 2016)
Various Acyl-CoAsNot applicableNot applicable83-90%(Minkler et al., 2008, as cited in[5])

Visualizations

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the central role of this compound as an intermediate in the beta-oxidation of a six-carbon fatty acid (hexanoic acid).

Beta_Oxidation Hexanoyl_CoA Hexanoyl-CoA Enoyl_CoA This compound Hexanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Butyryl_CoA Butyryl-CoA Ketoacyl_CoA->Butyryl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Beta-oxidation of Hexanoyl-CoA.

General Workflow for this compound Purification

This diagram outlines the logical steps from synthesis to the final purified product.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Chemical Synthesis of This compound Crude_Product Crude Reaction Mixture Synthesis->Crude_Product SPE Solid-Phase Extraction (Optional Pre-purification) Crude_Product->SPE HPLC Reversed-Phase HPLC Crude_Product->HPLC Direct to HPLC SPE->HPLC Fractions Fraction Collection HPLC->Fractions Evaporation Solvent Evaporation/ Lyophilization Fractions->Evaporation Pure_Product Purified this compound Evaporation->Pure_Product QC Purity Analysis (HPLC) Pure_Product->QC

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for Spectrophotometric Assays of (2E)-Hexenoyl-CoA Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids and the metabolism of certain amino acids. The enzymes that catalyze reactions involving this substrate are crucial for cellular energy homeostasis and are of significant interest in metabolic research and as potential therapeutic targets. Spectrophotometric assays offer a continuous and high-throughput method for studying the kinetics of these enzymes, making them invaluable tools in academic research and drug discovery.

This document provides detailed application notes and protocols for the spectrophotometric analysis of three key classes of enzymes that act on this compound: Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratases, and 3-Hydroxyacyl-CoA Dehydrogenases.

Acyl-CoA Dehydrogenase (ACAD)

Application Notes:

Acyl-CoA dehydrogenases (ACADs) catalyze the initial dehydrogenation step in fatty acid β-oxidation, introducing a double bond between the α and β carbons of the acyl-CoA substrate.[1] The activity of ACADs can be monitored spectrophotometrically using artificial electron acceptors, such as ferricenium hexafluorophosphate (B91526). This assay is advantageous as it can be performed aerobically and is less complex than fluorescence-based methods that require the purification of the electron transfer flavoprotein (ETF).[1][2] The assay measures the reduction of the electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate.

Quantitative Data Summary:

Enzyme ClassSubstrateAssay PrincipleWavelength (nm)Kinetic ParametersReference
Acyl-CoA DehydrogenaseOctanoyl-CoA (as a representative medium-chain substrate)Ferricenium ion reduction300Vmax: 1400 min⁻¹, Km: 55 µM (for octanoyl-CoA)[2]
Acyl-CoA DehydrogenaseC6-CoAFerricenium ion reduction300Activity detected, specific kinetic values not provided.[3]

Experimental Protocol: Ferricenium-Based Spectrophotometric Assay

This protocol is adapted from established methods for medium-chain acyl-CoA dehydrogenase and can be applied to this compound.[2]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • This compound solution (stock concentration 10 mM in buffer)

  • Ferricenium hexafluorophosphate solution (stock concentration 10 mM in buffer)

  • Purified Acyl-CoA Dehydrogenase

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.6)

    • 50 µL of 10 mM Ferricenium hexafluorophosphate (final concentration 0.5 mM)

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Monitor the baseline absorbance at 300 nm for 2-3 minutes to check for any background reaction.

  • Start the enzymatic reaction by adding 50 µL of 10 mM this compound (final concentration 0.5 mM).

  • Immediately mix by inversion and continuously record the decrease in absorbance at 300 nm for 5-10 minutes.

  • The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of ferricenium ion (ε₃₀₀ = 4.3 mM⁻¹ cm⁻¹).[4]

Logical Relationship: Acyl-CoA Dehydrogenase Assay Principle

sub This compound enz Acyl-CoA Dehydrogenase (FAD) sub->enz binds prod 3-Hydroxyhexenoyl-CoA enz->prod releases fad FADH₂ enz->fad reduces FAD acc Ferricenium (Fe³⁺) (Electron Acceptor) red_acc Ferrocene (Fe²⁺) (Reduced Acceptor) acc->red_acc is reduced to fad->acc reduces

Caption: Ferricenium-based assay for Acyl-CoA Dehydrogenase.

Enoyl-CoA Hydratase (Crotonase)

Application Notes:

Enoyl-CoA hydratase, also known as crotonase, catalyzes the reversible hydration of the double bond of 2-enoyl-CoA thioesters to form 3-hydroxyacyl-CoA.[5][6] The activity of this enzyme can be conveniently assayed by monitoring the decrease in absorbance at approximately 263 nm, which corresponds to the disappearance of the conjugated double bond in the enoyl-CoA substrate. This direct assay is simple and allows for continuous monitoring of the enzyme's activity.

Quantitative Data Summary:

Enzyme ClassSubstrateAssay PrincipleWavelength (nm)Molar Extinction Coefficient (ε)Reference
Enoyl-CoA HydrataseCrotonyl-CoADecrease in absorbance due to hydration of the enoyl-thioester bond2636.7 x 10³ M⁻¹ cm⁻¹

Experimental Protocol: Direct Spectrophotometric Assay

This protocol is based on the established method for crotonase activity measurement.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound solution (stock concentration 1 mM in buffer)

  • Purified Enoyl-CoA Hydratase

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 950 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 50 µL of 1 mM this compound (final concentration 0.05 mM)

  • Equilibrate the mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Set the spectrophotometer to read absorbance at 263 nm.

  • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Immediately mix by inversion and continuously record the decrease in absorbance at 263 nm for 5 minutes.

  • The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

Experimental Workflow: Enoyl-CoA Hydratase Assay

start Start prep_reagents Prepare Reagents (Buffer, Substrate) start->prep_reagents prep_enzyme Prepare Enzyme Dilution start->prep_enzyme mix Mix Buffer and Substrate in Cuvette prep_reagents->mix add_enzyme Add Enzyme to Initiate Reaction prep_enzyme->add_enzyme equilibrate Equilibrate to Assay Temperature mix->equilibrate equilibrate->add_enzyme measure Monitor Absorbance Decrease at 263 nm add_enzyme->measure calculate Calculate Activity measure->calculate end End calculate->end

Caption: General workflow for the Enoyl-CoA Hydratase assay.

3-Hydroxyacyl-CoA Dehydrogenase (HADH)

Application Notes:

3-Hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD⁺-dependent oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, the third step in the β-oxidation spiral.[7] The activity of this enzyme is most commonly assayed by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. Alternatively, the reverse reaction can be monitored by the oxidation of NADH to NAD⁺, leading to a decrease in absorbance at 340 nm. A coupled assay system can also be employed where the 3-ketoacyl-CoA product is further cleaved, which can prevent product inhibition and drive the reaction to completion.[8]

Quantitative Data Summary:

Enzyme ClassSubstrateAssay PrincipleWavelength (nm)Molar Extinction Coefficient (ε) of NADHReference
3-Hydroxyacyl-CoA DehydrogenaseS-Acetoacetyl-CoA (reverse reaction)NADH Oxidation3406.22 x 10³ M⁻¹ cm⁻¹
3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyacyl-CoA substrates (various chain lengths)Coupled assay with 3-ketoacyl-CoA thiolase340 (monitoring NADH formation)6.22 x 10³ M⁻¹ cm⁻¹[8]

Experimental Protocol: Spectrophotometric Assay (Reverse Reaction)

This protocol measures the oxidation of NADH.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • NADH solution (stock concentration 6.4 mM in buffer, prepare fresh)

  • S-Acetoacetyl-CoA solution (as a representative substrate for the reverse reaction, stock concentration 5.4 mM in buffer)

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 2.80 mL of 100 mM potassium phosphate buffer (pH 7.3)

    • 0.05 mL of 5.4 mM S-Acetoacetyl-CoA solution

    • 0.05 mL of 6.4 mM NADH solution

  • Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.1 mL of the enzyme solution (containing 0.2 - 0.7 units/mL).

  • Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Determine the rate of reaction (ΔA₃₄₀/minute) from the maximum linear rate.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 mM⁻¹ cm⁻¹).

Signaling Pathway: Fatty Acid β-Oxidation

sub Acyl-CoA (e.g., Hexanoyl-CoA) enz1 Acyl-CoA Dehydrogenase sub->enz1 FAD -> FADH₂ prod1 (2E)-Enoyl-CoA (e.g., this compound) enz1->prod1 enz2 Enoyl-CoA Hydratase prod1->enz2 + H₂O prod2 3-Hydroxyacyl-CoA enz2->prod2 enz3 3-Hydroxyacyl-CoA Dehydrogenase prod2->enz3 NAD⁺ -> NADH prod3 3-Ketoacyl-CoA enz3->prod3 enz4 Thiolase prod3->enz4 + CoA-SH prod4 Acetyl-CoA + Acyl-CoA (n-2) enz4->prod4 prod4->sub Next Cycle

Caption: Key enzymatic steps in the β-oxidation pathway.

References

High-Purity (2E)-Hexenoyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, high-purity (2E)-Hexenoyl-CoA is a critical reagent for investigating cellular metabolism and developing novel therapeutics, particularly in the field of oncology. This intermediate in the mitochondrial fatty acid β-oxidation pathway serves as a key substrate for several enzymes, making it an invaluable tool for enzyme characterization, inhibitor screening, and pathway analysis.

Commercial Suppliers of High-Purity this compound

Several commercial suppliers offer high-purity this compound for research purposes. While purity specifications should always be confirmed with the supplier via the Certificate of Analysis (CoA) for the specific lot, researchers can typically expect high purity suitable for sensitive enzymatic assays.

SupplierProduct NameReported PurityCatalog Number (Example)
MedchemExpressThis compound>98% (based on representative CoA)[1]HY-W783829[2][3]
Nordic BiositeThis compoundInformation available upon requestSupplier is a distributor for MedchemExpress
Alfa ChemistryThis compoundCoA provided with purchase[4]ACM10018936
CORTEX BIOCHEMThis compoundInformation available upon requestContact for details

Applications in Research and Drug Development

This compound is a substrate for several key enzymes in fatty acid metabolism, including enoyl-CoA hydratase and acyl-CoA oxidases.[2][3][5] Its primary applications lie in:

  • Enzyme Characterization and Kinetic Studies: Determining the kinetic parameters (Km, Vmax, kcat) of enzymes involved in fatty acid oxidation.

  • High-Throughput Screening (HTS) for Enzyme Inhibitors: Identifying and characterizing small molecule inhibitors of enzymes that metabolize this compound. Such inhibitors have significant potential in drug development.

  • Metabolic Pathway Analysis: Studying the flux and regulation of the fatty acid β-oxidation pathway in various physiological and pathological states.

  • Cancer Research: Investigating the reliance of cancer cells on fatty acid oxidation for survival and proliferation.[6][7][8][9] Targeting enzymes in this pathway is a promising therapeutic strategy.[10][11][12][13]

The inhibition of fatty acid oxidation is a key area of interest in cancer drug development. Many cancer cells exhibit metabolic reprogramming and become dependent on FAO for energy production and to combat metabolic stress.[6][8][11] Therefore, enzymes that utilize this compound are attractive targets for therapeutic intervention.

Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation Pathway

The diagram below illustrates the central role of this compound in the mitochondrial fatty acid β-oxidation spiral.

Fatty_Acid_Beta_Oxidation Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Hexenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Hexenoyl_CoA FAD FAD FAD->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexenoyl_CoA->Enoyl_CoA_Hydratase Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyhexanoyl_CoA H2O H₂O H2O->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyhexanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NADH NADH Hydroxyacyl_CoA_Dehydrogenase->NADH Ketohexanoyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketohexanoyl_CoA NAD NAD⁺ NAD->Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase Ketohexanoyl_CoA->Thiolase Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA CoA-SH CoA->Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle HTS_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis and Follow-up Compound_Library Compound Library (Small Molecules) Dispensing Dispense Compounds, Enzyme, and Substrate into Microplate Compound_Library->Dispensing Enzyme_Solution Enzyme Solution (e.g., Enoyl-CoA Hydratase) Enzyme_Solution->Dispensing Substrate_Solution This compound Solution Substrate_Solution->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Spectrophotometry, Fluorometry) Incubation->Detection Data_Analysis Data Analysis (Identify 'Hits') Detection->Data_Analysis Hit_Validation Hit Validation and Dose-Response Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

References

Application Notes and Protocols for (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA, also known as Hex-2-trans-enoyl-CoA, is a key intermediate in the metabolic pathway of fatty acid beta-oxidation.[1][2] It serves as a substrate for several enzymes, including enoyl-CoA hydratase, enoyl-coenzyme A reductase, acyl-CoA oxidase, and acyl-CoA dehydrogenase.[1][2] Its central role in lipid metabolism makes it a critical molecule for research in metabolic disorders, drug discovery, and bio-engineering. These application notes provide detailed guidance on the handling, storage, and utilization of this compound in a laboratory setting.

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure experimental reproducibility. Acyl-CoA compounds are susceptible to both chemical and enzymatic degradation.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle the compound in a clean, designated area to avoid cross-contamination.

  • Minimize exposure to atmospheric moisture and oxygen. It is recommended to work under an inert atmosphere (e.g., nitrogen or argon) when preparing solutions for long-term storage.

Storage Conditions: this compound is typically supplied as a solid. For optimal stability, it should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Store at -20°C or below.Low temperatures minimize chemical degradation and enzymatic activity.
Atmosphere Store in a tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen).Minimizes oxidation and hydrolysis.
Light Protect from direct light.Prevents potential photo-degradation.

Solution Stability: Aqueous solutions of coenzyme A and its derivatives are unstable at basic pH and should be stored frozen in aliquots at a pH between 2 and 6.[3] For short-term use, solutions can be kept on ice. It is advisable to use freshly prepared solutions for experiments whenever possible.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C27H44N7O17P3S
Molecular Weight 863.66 g/mol
Appearance Solid
Solubility Soluble in water.[3] Quantitative data for other common laboratory solvents is not readily available. It is advisable to perform small-scale solubility tests before preparing stock solutions.
logP -2.181 (Experimentally determined)[4]

Metabolic Pathway Involvement

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids.[1][2] This pathway is a major source of cellular energy. The diagram below illustrates the position of this compound in this pathway.

Fatty_Acid_Beta_Oxidation Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase Hexenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Hexenoyl_CoA FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 FAD -> Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexenoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH NADH Hydroxyacyl_CoA_Dehydrogenase->NADH NAD+ -> Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FAD FAD NAD NAD+ CoA_SH CoA-SH CoA_SH->Thiolase Enoyl_CoA_Hydratase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) Mix_Reagents Mix Assay Buffer and This compound in Cuvette Prepare_Buffer->Mix_Reagents Prepare_Substrate Prepare this compound Working Solution Prepare_Substrate->Mix_Reagents Prepare_Enzyme Prepare Enzyme Solution (Purified enzyme or cell lysate) Initiate_Reaction Initiate Reaction by Adding Enzyme Solution Prepare_Enzyme->Initiate_Reaction Equilibrate Equilibrate to Assay Temperature (e.g., 25°C or 37°C) Mix_Reagents->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Decrease in Absorbance at 263 nm over Time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate the Rate of Reaction (ΔA263/min) Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Enzyme Activity using the Molar Extinction Coefficient Calculate_Rate->Determine_Activity

References

Application Notes and Protocols: Synthesis and Mechanistic Studies of (2E)-Hexenoyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of (2E)-Hexenoyl-CoA and its analogs, alongside detailed protocols for their application in mechanistic studies of enzymes, particularly those involved in fatty acid metabolism and polyketide biosynthesis.

Introduction

This compound is a key intermediate in the β-oxidation of fatty acids and serves as a substrate for various enzymes, including enoyl-CoA hydratase and acyl-CoA dehydrogenases[1][2]. Analogs of this compound are invaluable tools for elucidating enzyme mechanisms, identifying enzyme inhibitors, and probing the substrate specificity of enzymes involved in critical metabolic pathways. These analogs can be designed to be non-hydrolyzable, fluorescently labeled, or to contain other modifications that facilitate mechanistic studies[3]. This document outlines both chemical and enzymatic methods for the synthesis of this compound analogs and provides protocols for their use in enzyme assays.

Section 1: Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through both chemical and enzymatic approaches. The choice of method depends on the desired analog, available starting materials, and the required scale of synthesis.

Chemical Synthesis

Chemical synthesis offers versatility in creating a wide range of analogs with modifications that are not accessible through enzymatic routes. A common strategy involves the activation of (2E)-hexenoic acid (or an analog) to a more reactive species, followed by coupling with Coenzyme A (CoASH).

Protocol 1: Chemical Synthesis of this compound via the Acid Chloride

This protocol describes the synthesis of this compound from (2E)-hexenoic acid by first converting it to its acid chloride.

Materials:

  • (2E)-hexenoic acid

  • Oxalyl chloride ((COCl)₂)[4]

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Coenzyme A lithium salt (CoASH)

  • Anhydrous, oxygen-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.0)

  • Argon or nitrogen gas

  • Rotary evaporator

  • HPLC system for purification

Procedure:

  • Activation of (2E)-hexenoic acid:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (2E)-hexenoic acid (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (e.g., 1 drop per mmol of acid).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution[4][5].

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

    • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude (2E)-hexenoyl chloride.

  • Coupling with Coenzyme A:

    • Immediately dissolve the crude (2E)-hexenoyl chloride in a minimal amount of anhydrous acetone (B3395972) or tetrahydrofuran (B95107) (THF).

    • In a separate flask, dissolve Coenzyme A lithium salt (1.1 equivalents) in cold, degassed sodium bicarbonate buffer (100 mM, pH 8.0).

    • While vigorously stirring the CoASH solution at 0 °C, slowly add the solution of (2E)-hexenoyl chloride dropwise.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of a dilute NaOH solution if necessary.

    • Continue stirring the reaction at 0 °C for 1-2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Purify the this compound by reversed-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and 232 nm (for the enoyl thioester).

    • Collect the fractions containing the product and lyophilize to obtain pure this compound.

Expected Yield: A 71% yield has been reported for a similar chemo-enzymatic synthesis approach[6].

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and often milder alternative to chemical methods, yielding the biologically active isomer. Acyl-CoA synthetases (or ligases) are commonly used for this purpose.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes a fatty acyl-CoA ligase to synthesize this compound from (2E)-hexenoic acid and CoASH.

Materials:

  • (2E)-hexenoic acid

  • Coenzyme A lithium salt (CoASH)

  • Adenosine triphosphate (ATP)

  • Fatty acyl-CoA ligase (e.g., from Pseudomonas sp. or a recombinant source)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • HPLC system for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components (final concentrations):

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM CoASH

      • 2 mM (2E)-hexenoic acid

      • 1 mM DTT or TCEP

      • Fatty acyl-CoA ligase (empirically determined optimal concentration)

    • The total reaction volume can be scaled as needed.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) for 1-4 hours.

    • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination and Purification:

    • Terminate the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate the enzyme.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and purify the this compound by reversed-phase HPLC as described in Protocol 1.

Quantitative Data Summary
CompoundSynthesis MethodPrecursorsReported Yield (%)Reference
This compoundChemo-enzymatic(E)-2-hexenoic acid, CoASH71[6]
Various Acyl-CoAsECF-activationCorresponding carboxylic acids17-75
Various Acyl-CoAsCDI-activationCorresponding carboxylic acids>50

Section 2: Mechanistic Studies using this compound Analogs

This compound analogs are powerful tools for studying the mechanisms of enzymes such as acyl-CoA dehydrogenases. Non-hydrolyzable analogs can be used to trap enzyme-substrate complexes for structural studies, while other analogs can be used in inhibition assays to determine kinetic parameters.

Enzyme Inhibition Assays

Protocol 3: Inhibition Assay for Acyl-CoA Dehydrogenase

This protocol describes a general method for assessing the inhibitory potential of a this compound analog against an acyl-CoA dehydrogenase using a spectrophotometric assay. The assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the substrate.

Materials:

  • Purified acyl-CoA dehydrogenase

  • This compound (substrate)

  • This compound analog (inhibitor)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Electron Transfer Flavoprotein (ETF)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Bovine serum albumin (BSA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the substrate, inhibitor, and other reagents in the assay buffer. The inhibitor should be tested over a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in a final volume of 200 µL:

      • Control (no inhibitor): Assay buffer, BSA (e.g., 0.1 mg/mL), DCPIP (e.g., 50 µM), ETF (e.g., 1 µM), acyl-CoA dehydrogenase, and substrate.

      • Inhibitor wells: Assay buffer, BSA, DCPIP, ETF, acyl-CoA dehydrogenase, substrate, and varying concentrations of the inhibitor.

      • Blank (no enzyme): Assay buffer, BSA, DCPIP, ETF, and substrate.

  • Assay Protocol:

    • Add all components except the substrate to the wells and pre-incubate the plate at the desired temperature (e.g., 37 °C) for 5 minutes.

    • Initiate the reaction by adding the substrate, this compound.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of DCPIP reduction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Kinetic Parameters for this compound with RevT

The following table presents kinetic data for the enzyme RevT with this compound as a substrate, which can serve as a baseline for comparison in inhibition studies.

SubstrateEnzymeKₘ (mM)k꜀ₐₜ (min⁻¹)k꜀ₐₜ/Kₘ (min⁻¹mM⁻¹)Reference
This compoundRevT0.27 ± 0.0128.3 ± 0.5104[6]
(E)-2-Octenoyl-CoARevT0.33 ± 0.0436.2 ± 1.3109[6]

Section 3: Signaling Pathways and Experimental Workflows

The synthesis and application of this compound analogs are relevant to several key metabolic pathways. Understanding these pathways is crucial for designing meaningful mechanistic studies.

Fatty Acid β-Oxidation Pathway

This compound is an intermediate in the β-oxidation of fatty acids. This pathway is a major source of energy for many organisms.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA (2E)-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoASH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The fatty acid β-oxidation spiral.

Polyketide Biosynthesis Pathway

Enoyl-CoA intermediates are also utilized in the biosynthesis of polyketides, a diverse class of natural products with important pharmacological activities.

polyketide_biosynthesis Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Starter_Unit->PKS Extender_Unit Extender Unit (e.g., Malonyl-CoA) Extender_Unit->PKS Ketoacyl_ACP β-Ketoacyl-ACP PKS->Ketoacyl_ACP Condensation (KS) Reduction Reduction (KR) Ketoacyl_ACP->Reduction Dehydration Dehydration (DH) Reduction->Dehydration Enoyl_ACP Enoyl-ACP Intermediate Dehydration->Enoyl_ACP Further_Reduction Further Reduction (ER) Enoyl_ACP->Further_Reduction Elongated_Chain Elongated Polyketide Chain Further_Reduction->Elongated_Chain Elongated_Chain->PKS Next Elongation Cycle Release Release (TE) Elongated_Chain->Release Polyketide Polyketide Product Release->Polyketide

Caption: A simplified workflow of polyketide biosynthesis.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis, purification, and application of this compound analogs in mechanistic studies.

experimental_workflow cluster_synthesis Synthesis cluster_studies Mechanistic Studies Chemical_Synthesis Chemical Synthesis (Protocol 1) Purification Purification (HPLC) Chemical_Synthesis->Purification Enzymatic_Synthesis Enzymatic Synthesis (Protocol 2) Enzymatic_Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Mechanistic_Studies Mechanistic Studies Characterization->Mechanistic_Studies Enzyme_Assay Enzyme Inhibition Assay (Protocol 3) Mechanistic_Studies->Enzyme_Assay Structural_Studies Structural Studies (X-ray, Cryo-EM) Mechanistic_Studies->Structural_Studies Substrate_Specificity Substrate Specificity Profiling Mechanistic_Studies->Substrate_Specificity

Caption: General workflow for analog synthesis and application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common issues encountered during the synthesis of (2E)-Hexenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main approaches for synthesizing this compound are chemical synthesis and enzymatic synthesis. Chemical methods often involve the activation of (2E)-hexenoic acid and subsequent reaction with Coenzyme A. A common activation agent is ethyl chloroformate (ECF). Enzymatic synthesis typically utilizes an acyl-CoA dehydrogenase to introduce the double bond into a saturated hexanoyl-CoA precursor.

Q2: I am observing a significantly lower yield than expected in my chemical synthesis. What are the potential causes?

A2: Low yields in chemical synthesis can stem from several factors:

  • Incomplete activation of (2E)-hexenoic acid: Ensure your activating agent (e.g., ethyl chloroformate) is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis.

  • Hydrolysis of the thioester bond: Thioesters are susceptible to hydrolysis, especially at non-neutral pH. Maintain a pH range of 6.0-7.5 during the reaction and purification steps.

  • Side reactions: The formation of side products can consume starting materials and complicate purification. Common side reactions include polymerization of the unsaturated acyl group.

  • Inefficient purification: Loss of product during purification steps is a common issue. Optimize your purification protocol, for instance, by using a suitable HPLC column and gradient.

Q3: My enzymatic synthesis of this compound is not efficient. What should I troubleshoot?

A3: For enzymatic synthesis, consider the following:

  • Enzyme activity: Ensure your acyl-CoA dehydrogenase is active. Perform an activity assay with a known substrate if possible.

  • Cofactor availability: The enzymatic reaction is dependent on cofactors, typically FAD. Ensure the cofactor is present in sufficient concentration and is not degraded.

  • Substrate inhibition: High concentrations of the substrate, hexanoyl-CoA, may inhibit the enzyme. Try varying the substrate concentration to find the optimal range.

  • Reaction equilibrium: The dehydrogenation reaction may be reversible. Consider using a system to remove the product as it is formed to drive the reaction forward.

  • pH and temperature: Enzymes have optimal pH and temperature ranges for activity. Ensure your reaction buffer and temperature are optimized for the specific acyl-CoA dehydrogenase you are using.

Q4: How can I purify the synthesized this compound?

A4: High-performance liquid chromatography (HPLC) is the most common method for purifying acyl-CoA esters. A reversed-phase C18 column is typically used. The mobile phase usually consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Monitoring the elution at 260 nm allows for the detection of the adenine (B156593) moiety of Coenzyme A.

Q5: What are the common impurities I might see in my final product?

A5: Common impurities include unreacted Coenzyme A, unreacted (2E)-hexenoic acid (in chemical synthesis), the saturated precursor hexanoyl-CoA (in enzymatic synthesis), and potential side products from the reaction. The presence of these can be confirmed by HPLC and mass spectrometry.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation in chemical synthesis 1. Inactive or hydrolyzed activating agent (e.g., ECF).2. Wet reagents or solvents.3. Incorrect reaction temperature.4. Degradation of Coenzyme A.1. Use fresh, high-quality activating agent.2. Ensure all glassware, solvents, and reagents are anhydrous.3. Optimize the reaction temperature; some activation steps require low temperatures.4. Use fresh Coenzyme A and handle it according to the supplier's recommendations.
Multiple peaks in HPLC analysis of the crude product 1. Presence of unreacted starting materials.2. Formation of side products (e.g., symmetrical anhydride (B1165640) of the acid).3. Isomerization of the double bond.1. Optimize the stoichiometry of reactants.2. Adjust reaction conditions (e.g., temperature, reaction time) to minimize side reactions.3. Analyze the structure of the byproducts by mass spectrometry to understand the side reactions.
Low yield after purification 1. Product degradation during purification.2. Inefficient separation from impurities.3. Adsorption of the product to columns or vials.1. Perform purification at low temperatures and maintain a neutral pH.2. Optimize the HPLC gradient and column for better separation.3. Use low-adsorption vials and consider passivation of the HPLC system.
Enzymatic reaction stalls or proceeds slowly 1. Enzyme inhibition (substrate or product).2. Suboptimal reaction conditions (pH, temperature).3. Cofactor limitation or degradation.1. Test a range of substrate concentrations to identify potential inhibition.2. Optimize the pH and temperature for the specific enzyme being used.3. Ensure sufficient concentration of the required cofactor (e.g., FAD) and check its stability under the reaction conditions.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the synthesis method employed. Below is a summary of reported yields for similar enoyl-CoA compounds using different synthetic approaches.

Synthesis MethodPrecursorProductReported Yield (%)Reference
Ethyl Chloroformate (ECF)Acrylyl-CoAAcrylyl-CoA17[1]
Ethyl Chloroformate (ECF)Octenoyl-CoAOctenoyl-CoA57[1]
Ethyl Chloroformate (ECF)Cinnamoyl-CoACinnamoyl-CoA75[1]
Thiophenol & DCC(E)-2-Hexenoic acidThis compound71[2]
Enzymatic (Acyl-CoA Dehydrogenase)Butyryl-CoACrotonyl-CoANot explicitly quantified, but reaction proceeds[3]

Experimental Protocols

Chemical Synthesis of this compound via the Ethyl Chloroformate (ECF) Method

This protocol is a general guideline and may require optimization.

Materials:

Procedure:

  • Activation of (2E)-Hexenoic Acid:

    • Dissolve (2E)-hexenoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -15°C in an ice-salt bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below -10°C.

    • Stir the reaction mixture at -15°C for 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a minimal amount of cold water.

    • Slowly add the Coenzyme A solution to the mixed anhydride solution from step 1, while maintaining the temperature at -15°C.

    • Allow the reaction to proceed for 1-2 hours at -15°C, then let it slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Remove the THF by rotary evaporation under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to ~7.0 with a 5% sodium bicarbonate solution.

    • Filter the solution to remove any precipitate.

    • Purify the crude this compound by preparative HPLC using a C18 column. A suitable gradient could be 5% to 50% acetonitrile in 50 mM ammonium acetate buffer (pH 6.5) over 30 minutes.

    • Lyophilize the fractions containing the pure product.

Enzymatic Synthesis of this compound using Acyl-CoA Dehydrogenase

This protocol requires a purified acyl-CoA dehydrogenase that is active with hexanoyl-CoA.

Materials:

  • Hexanoyl-CoA

  • Acyl-CoA Dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase)

  • Flavin adenine dinucleotide (FAD)

  • Electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or other suitable artificial electron acceptors)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • HPLC system for analysis and purification

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, FAD (catalytic amount, e.g., 10 µM), and the electron acceptor in an appropriate concentration.

    • Add Hexanoyl-CoA to the desired final concentration (e.g., 100 µM). It is advisable to test a range of concentrations to avoid substrate inhibition.

    • Equilibrate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the acyl-CoA dehydrogenase to the reaction mixture.

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. The formation of this compound can be observed as a new peak with a characteristic retention time. The decrease in the substrate peak (Hexanoyl-CoA) should also be monitored.

  • Reaction Quenching and Purification:

    • Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • Neutralize the supernatant with a base (e.g., potassium hydroxide).

    • Purify the this compound from the supernatant using HPLC as described in the chemical synthesis protocol.

Visualizations

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_thioesterification Thioesterification cluster_purification Purification HexenoicAcid (2E)-Hexenoic Acid MixedAnhydride Mixed Anhydride Intermediate HexenoicAcid->MixedAnhydride Activation in Anhydrous THF ECF Ethyl Chloroformate (ECF) + Triethylamine (TEA) ECF->MixedAnhydride Product This compound MixedAnhydride->Product Nucleophilic Attack CoA Coenzyme A CoA->Product CrudeProduct Crude Product Product->CrudeProduct HPLC HPLC Purification CrudeProduct->HPLC PureProduct Pure this compound HPLC->PureProduct

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Pathway HexanoylCoA Hexanoyl-CoA Enzyme Acyl-CoA Dehydrogenase HexanoylCoA->Enzyme FADH2 FADH2 Enzyme->FADH2 Product This compound Enzyme->Product FAD FAD FAD->Enzyme FADH2->FAD Regeneration ElectronAcceptor_red Electron Acceptor (red) FADH2->ElectronAcceptor_red ElectronAcceptor Electron Acceptor (ox) ElectronAcceptor->FADH2

Caption: Enzymatic synthesis pathway of this compound.

References

Troubleshooting poor separation of (2E)-Hexenoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the chromatographic separation of (2E)-Hexenoyl-CoA.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q1: My this compound peak is tailing. What are the potential causes and solutions?

A1: Peak tailing for acyl-CoAs like this compound is a common issue and can stem from several factors related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Interactions with Residual Silanols: The phosphate (B84403) groups on the Coenzyme A moiety can interact with free silanol (B1196071) groups on silica-based columns (like C18), leading to tailing.

    • Solution 1: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize these interactions.[1]

    • Solution 2: Adjust Mobile Phase pH: Operating at a lower pH (e.g., around 4.0-5.0) can suppress the ionization of silanol groups, reducing their interaction with the negatively charged phosphate groups of the analyte.[1][2]

    • Solution 3: Add an Ion-Pairing Reagent: Incorporating an ion-pairing reagent into the mobile phase can mask the charged phosphate groups, forming a neutral complex that interacts more predictably with the reversed-phase column and improves peak shape.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][5]

    • Solution: Reduce the injection volume or dilute your sample.[1]

  • Column Contamination or Degradation: Accumulation of contaminants at the head of the column can disrupt the sample band, causing peak distortion.[1]

    • Solution: Flush the column with a strong solvent or, if the problem persists, replace the column.[1]

Q2: My this compound peak is broad. How can I improve its sharpness?

A2: Broad peaks often indicate a loss of chromatographic efficiency.

  • Sub-optimal Mobile Phase Composition: The organic modifier concentration and gradient profile are critical for sharp peaks.

    • Solution: Optimize the gradient elution program. A shallower gradient can sometimes improve peak shape for closely eluting compounds. Experiment with different organic solvents like acetonitrile (B52724) or methanol.[2][6]

  • High Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening.[1]

    • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.

Issue 2: Poor Resolution and Separation

Q3: I am not getting baseline separation between this compound and other short-chain acyl-CoAs. What can I do?

A3: Achieving good separation is crucial, especially when dealing with a complex mixture of acyl-CoAs.[3][7]

  • Mobile Phase Optimization:

    • Solution 1: Adjust Gradient Slope: A slower, more shallow gradient can increase the separation between analytes with similar retention times.[8]

    • Solution 2: Modify Mobile Phase pH: Altering the pH can change the ionization state of interfering compounds, thus affecting their retention and improving separation.

    • Solution 3: Introduce an Ion-Pairing Reagent: Ion-pairing chromatography is a powerful technique for separating charged analytes like acyl-CoAs. The choice and concentration of the ion-pairing reagent can be adjusted to fine-tune selectivity.[4][9]

  • Stationary Phase Selection:

    • Solution: While C18 columns are common, consider a column with a different selectivity. For instance, a phenyl-hexyl or a polar-embedded phase might offer different interactions and improve resolution. The selection of the stationary phase is a critical step in method development.[10][11][12]

Issue 3: Analyte Instability and Low Response

Q4: The peak area for my this compound standard is inconsistent or decreasing over time. What could be the cause?

A4: Acyl-CoAs are known to be unstable, particularly in aqueous solutions.[7][13] Hydrolysis of the thioester bond is a common degradation pathway.[7][14][15]

  • Sample and Standard Preparation:

    • Solution 1: Use Freshly Prepared Solutions: Prepare standards and samples fresh whenever possible.

    • Solution 2: Control pH: Acyl-CoAs are more stable in slightly acidic conditions (pH 3.5-5.0).[7] Avoid alkaline or strongly acidic solutions.[7]

    • Solution 3: Maintain Low Temperatures: Store stock solutions at -80°C and keep samples in a cooled autosampler (e.g., 4°C) during the analysis sequence.[16]

  • In-run Degradation:

    • Solution: Minimize the run time of your chromatographic method to reduce the time the analyte spends in the aqueous mobile phase.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for a reversed-phase HPLC method for this compound?

A5: A common starting point is a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier.

  • Column: A high-purity, end-capped C18 column (e.g., 3-5 µm particle size).[2]

  • Mobile Phase A: 75 mM KH2PO4 or 10 mM ammonium (B1175870) acetate (B1210297), pH adjusted to around 4.0-6.8.[6][7]

  • Mobile Phase B: Acetonitrile or methanol.[6][7]

  • Detection: UV detection at 260 nm, as the adenine (B156593) moiety of Coenzyme A has a strong absorbance at this wavelength.[6]

Q6: Should I use an ion-pairing reagent for this compound analysis?

A6: The use of an ion-pairing reagent is highly recommended if you are experiencing poor peak shape or insufficient retention on a reversed-phase column.[4] These reagents form a neutral complex with the negatively charged this compound, which increases its hydrophobicity and retention.[4]

Q7: How can I confirm the identity of my this compound peak?

A7: The most definitive way to confirm the identity of your peak is by using mass spectrometry (LC-MS). The mass spectrometer can provide the mass-to-charge ratio of the eluting compound, which can be compared to the theoretical mass of this compound.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Short-Chain Acyl-CoAs

This protocol is a general starting point and may require optimization for your specific application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[6]

    • Mobile Phase B: Acetonitrile with 600 mM acetic acid.[6]

    • Gradient: A linear gradient tailored to elute short-chain acyl-CoAs. A typical starting point could be 5-40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.[16][17]

    • Detection: UV at 260 nm.[6]

    • Injection Volume: 10-20 µL.

Data Summary

The following tables summarize typical chromatographic parameters for the analysis of short-chain acyl-CoAs.

Table 1: Mobile Phase Compositions for Acyl-CoA Separation

Mobile Phase AMobile Phase BReference
75 mM KH2PO4Acetonitrile with 600 mM acetic acid[6]
10 mM ammonium acetate (pH 6.8)Acetonitrile[7][18]
220 mM potassium phosphate, 0.05% thiodiglycol (B106055) (pH 4.0)98% methanol, 2% chloroform[2]
Water/Acetonitrile (85:15, v/v) with 0.05% TEAWater/Acetonitrile (10:90, v/v) with 0.05% TEA[16]

Table 2: Example Gradient Elution Programs

Time (min)% Mobile Phase BFlow Rate (mL/min)Reference
0200.2[7][18]
151000.2[7][18]
22.51000.2[7][18]
22.51200.2[7][18]
051.0[8]
10501.0[8]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing/Broadening) cause1 Secondary Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 High Dead Volume? start->cause3 cause4 Column Contamination? start->cause4 solution1a Use End-Capped Column cause1->solution1a solution1b Adjust Mobile Phase pH cause1->solution1b solution1c Add Ion-Pairing Reagent cause1->solution1c solution2 Reduce Injection Volume/Concentration cause2->solution2 solution3 Optimize Tubing and Connections cause3->solution3 solution4 Flush or Replace Column cause4->solution4

A troubleshooting workflow for addressing poor peak shape issues.

Diagram 2: Logical Flow for Method Development for this compound Separation

MethodDevelopment start Start: Define Separation Goal step1 Select Column (e.g., C18) start->step1 step2 Choose Mobile Phase (Buffered ACN/MeOH) step1->step2 step3 Develop Gradient step2->step3 step4 Assess Peak Shape and Resolution step3->step4 decision1 Acceptable? step4->decision1 optimization Optimization Required decision1->optimization No end Final Method decision1->end Yes opt1 Adjust Gradient optimization->opt1 opt2 Modify pH optimization->opt2 opt3 Add Ion-Pairing Reagent optimization->opt3 opt1->step3 opt2->step3 opt3->step3

A logical workflow for developing a separation method for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with (2E)-Hexenoyl-CoA assays, with a particular focus on overcoming interference from related acyl-CoAs.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound assays, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
High background signal or apparent this compound concentration in blank samples. Contamination of reagents with interfering acyl-CoAs.1. Use high-purity reagents and solvents. 2. Run reagent blanks to identify the source of contamination. 3. Consider purifying commercially available Coenzyme A.
Non-specific binding of detection reagents.1. Optimize blocking steps in the assay protocol. 2. Test different blocking agents (e.g., BSA, non-fat dry milk).
Inconsistent or non-reproducible results. Variability in sample preparation leading to differential extraction of interfering acyl-CoAs.1. Standardize the sample extraction protocol meticulously. 2. Use an internal standard to normalize for extraction efficiency.
Instability of this compound or related acyl-CoAs.1. Prepare fresh standards and samples for each experiment. 2. Store stock solutions at -80°C and minimize freeze-thaw cycles. 3. Perform all assay steps on ice where possible.
Pipetting errors, especially with viscous acyl-CoA solutions.1. Use calibrated pipettes and reverse pipetting techniques for viscous solutions. 2. Prepare master mixes to minimize pipetting variability.
Lower than expected signal for this compound standards. Degradation of this compound.1. Verify the integrity of the this compound standard by HPLC or LC-MS/MS. 2. Synthesize or purchase fresh this compound.
Suboptimal assay conditions (pH, temperature, enzyme concentration).1. Optimize assay parameters systematically using a matrix approach. 2. Ensure the enzyme is active and used at an appropriate concentration.
Suspected interference from other acyl-CoAs. Substrate promiscuity of the enzyme used in the assay (e.g., acyl-CoA dehydrogenase, enoyl-CoA hydratase).[1][][3]1. Increase Substrate Specificity: If possible, use an enzyme with higher specificity for this compound. 2. Chromatographic Separation: Separate this compound from interfering acyl-CoAs prior to quantification using HPLC or LC-MS/MS. 3. Kinetic Analysis: If using a spectrophotometric assay, perform a kinetic analysis at varying substrate concentrations to identify competitive inhibition.[4][5][6] 4. Use of Specific Inhibitors: If a specific inhibitor for an interfering enzyme is known, its inclusion in the assay may be possible.
Overlapping spectral properties in spectrophotometric assays.1. Scan the absorbance spectrum of individual potential interfering acyl-CoAs to check for overlap with the detection wavelength. 2. If overlap exists, a chromatographic separation method is highly recommended.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding interference in this compound assays.

Q1: Why is my this compound assay showing a signal even in my negative control samples?

A1: This is a common issue and can be attributed to several factors. Firstly, the enzymes often used in these assays, such as acyl-CoA dehydrogenases and enoyl-CoA hydratases, can exhibit broad substrate specificity, meaning they can react with other acyl-CoAs present in your sample, leading to a false-positive signal.[1][][3] Secondly, your reagents or samples may be contaminated with interfering acyl-CoAs. It is crucial to use high-purity reagents and to run proper blanks for all components of your reaction mixture.

Q2: What are the most common interfering acyl-CoAs in a this compound assay?

A2: The specific interfering molecules will depend on the biological matrix of your sample. However, given the substrate promiscuity of the enzymes involved, other short-chain and medium-chain acyl-CoAs are the most likely culprits. These can include, but are not limited to, crotonyl-CoA, butyryl-CoA, and octenoyl-CoA. The degree of interference will depend on the relative concentrations of these acyl-CoAs and their kinetic parameters (Km and Vmax) with the assay enzyme.

Q3: How can I confirm that the signal in my assay is truly from this compound?

A3: The most definitive way to confirm the identity of the analyte is to use a separation technique coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specifically identifying and quantifying this compound in a complex mixture, as it separates the molecules based on their physicochemical properties before detection.[7][8] For spectrophotometric assays, performing a full spectral scan of your sample and comparing it to a pure this compound standard can provide evidence, but it is not as conclusive as LC-MS/MS.

Q4: I am using a spectrophotometric assay. How can I minimize interference from other acyl-CoAs?

A4: While spectrophotometric assays are convenient, they are more susceptible to interference. To minimize this:

  • Optimize Substrate Concentration: Operate at a this compound concentration well above the Km of the enzyme to outcompete potential competitive inhibitors. However, be mindful of substrate inhibition at very high concentrations.

  • Enzyme Specificity: If possible, source an enzyme with a documented higher specificity for this compound.

  • Sample Purification: Partially purify your sample to remove interfering compounds before the assay. This can be achieved through techniques like solid-phase extraction (SPE).

  • Control Experiments: Run parallel assays with known concentrations of potentially interfering acyl-CoAs to quantify their contribution to the signal.

Q5: Can I use an antibody-based method (e.g., ELISA) to measure this compound?

A5: While antibody-based methods can be highly specific, the development of an antibody that can distinguish this compound from other structurally similar acyl-CoAs is challenging. The Coenzyme A moiety is large and immunodominant, making it difficult to raise antibodies that specifically recognize the short hexenoyl chain. If you are considering an ELISA, it is critical to rigorously validate the antibody's cross-reactivity against a panel of related acyl-CoAs.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity with this compound

This protocol is adapted for measuring the hydration of this compound to 3-hydroxyhexanoyl-CoA by monitoring the decrease in absorbance at 263 nm.

Materials:

  • This compound solution (in buffer, concentration to be determined empirically)

  • Purified enoyl-CoA hydratase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be optimized, typically in the range of 25-100 µM.

  • Add 180 µL of Assay Buffer to each well/cuvette.

  • Add 10 µL of the this compound stock solution to each well/cuvette.

  • Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding 10 µL of a freshly diluted solution of enoyl-CoA hydratase. The amount of enzyme should be adjusted to yield a linear rate of absorbance change for at least 5-10 minutes.

  • Immediately start monitoring the decrease in absorbance at 263 nm every 15-30 seconds for 10-20 minutes.

  • Control for Interference: To assess interference, repeat the assay but replace the this compound with an equimolar concentration of a potential interfering acyl-CoA (e.g., crotonyl-CoA, octenoyl-CoA). A significant decrease in absorbance would indicate cross-reactivity.

Protocol 2: LC-MS/MS Method for the Quantification of this compound

This protocol provides a general framework for the sensitive and specific quantification of this compound. Method optimization will be required for specific instrumentation and sample matrices.[7][9]

Materials:

  • This compound analytical standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA not present in the sample.

  • Acetonitrile (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • LC-MS/MS system with a C18 reversed-phase column

Sample Preparation (Example for cell lysates):

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a cold extraction solvent (e.g., 80:20 Methanol:Water) containing the internal standard.

  • Vortex vigorously and incubate on ice for 20 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

  • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 ACN:Water with 0.1% FA).

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the acyl-CoAs, followed by a wash and re-equilibration step. The exact gradient needs to be optimized for the separation of this compound from its isomers and other interfering compounds.

  • Mass Spectrometry: Operate in positive ion mode using electrospray ionization (ESI).

  • MRM Transitions: Develop a multiple reaction monitoring (MRM) method using the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Signaling Pathway of Competitive Inhibition

Competitive_Inhibition cluster_Enzyme Enzyme Active Site Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->EI_Complex Substrate Substrate (S) (this compound) Substrate->Enzyme Binds to active site Inhibitor Inhibitor (I) (Related Acyl-CoA) Inhibitor->Enzyme Competes for active site ES_Complex->Enzyme Dissociates Product Product ES_Complex->Product Catalysis EI_Complex->Enzyme Dissociates

Caption: Competitive inhibition of an enzyme by a related acyl-CoA.

Experimental Workflow for Troubleshooting Interference

Troubleshooting_Workflow Start Start: Inaccurate Assay Results Check_Reagents Check Reagent Purity and Controls Start->Check_Reagents Optimize_Assay Optimize Assay Conditions (pH, Temp, Concentrations) Check_Reagents->Optimize_Assay Interference_Suspected Interference from Related Acyl-CoAs Suspected Optimize_Assay->Interference_Suspected Spectro_Assay Using Spectrophotometric Assay? Interference_Suspected->Spectro_Assay LCMS_Assay Using LC-MS/MS Assay? Interference_Suspected->LCMS_Assay Kinetic_Analysis Perform Kinetic Analysis (Vary [S]) Spectro_Assay->Kinetic_Analysis Yes Implement_Separation Implement Pre-Assay Chromatographic Separation Spectro_Assay->Implement_Separation No Optimize_Chroma Optimize Chromatographic Separation LCMS_Assay->Optimize_Chroma Yes End_Inconclusive End: Re-evaluate Assay Choice LCMS_Assay->End_Inconclusive No Cross_Reactivity_Test Test with Potential Interfering Acyl-CoAs Kinetic_Analysis->Cross_Reactivity_Test Cross_Reactivity_Test->Implement_Separation Interference Unacceptable End_Accurate End: Accurate Quantification Cross_Reactivity_Test->End_Accurate Interference Quantified Validate_MRM Validate MRM Transitions for Specificity Optimize_Chroma->Validate_MRM Validate_MRM->End_Accurate Implement_Separation->End_Accurate

References

Strategies to increase the stability of (2E)-Hexenoyl-CoA stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the stability of (2E)-Hexenoyl-CoA stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound stock solution has a lower than expected concentration upon analysis. What could be the cause?

A1: A lower than expected concentration is a common indicator of degradation. The primary culprits are hydrolysis of the thioester bond and oxidation of the carbon-carbon double bond.

  • Troubleshooting Steps:

    • pH Verification: Thioester hydrolysis is significantly accelerated at basic pH.[1][2][3][4] Ensure your buffer system is acidic to neutral (ideally pH 5-7).

    • Storage Temperature: this compound is temperature sensitive. Stock solutions should be stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Solvent Choice: For initial solubilization, consider using a minimal amount of an organic solvent like DMSO before diluting with an appropriate aqueous buffer. However, be mindful of solvent compatibility with downstream applications.

    • Oxygen Exposure: The unsaturated (2E) double bond is susceptible to oxidation.[5] Minimize headspace in your storage vials and consider purging with an inert gas (e.g., argon or nitrogen) before sealing.

    • Purity of Water: Use high-purity, nuclease-free water to prepare buffers to minimize potential enzymatic or chemical contaminants that could accelerate degradation.

Q2: I observe a precipitate in my this compound stock solution after thawing. What should I do?

A2: Precipitation can occur if the solubility limit is exceeded, especially at lower temperatures.

  • Troubleshooting Steps:

    • Gentle Warming: Briefly warm the solution to room temperature or 37°C to see if the precipitate redissolves. Avoid excessive heat, which can accelerate degradation.

    • Sonication: Use a bath sonicator for a short period to aid in solubilization.

    • Re-evaluation of Concentration: You may be working with a supersaturated solution. Consider preparing a slightly more dilute stock solution for better solubility.

    • Solvent System: If using a purely aqueous buffer, consider the possibility of adding a small percentage of a compatible organic co-solvent, if your experimental design allows.

Q3: My experimental results are inconsistent when using different aliquots of the same this compound stock solution. Why might this be happening?

A3: Inconsistent results often point to variable degradation between aliquots or degradation during handling.

  • Troubleshooting Steps:

    • Aliquotting Practice: Ensure that the stock solution was thoroughly mixed before being divided into aliquots to guarantee homogeneity.

    • Freeze-Thaw Cycles: As mentioned, avoid using the same aliquot multiple times. Each freeze-thaw cycle can introduce moisture and increase the chance of degradation.

    • Handling on Ice: When thawed for use, always keep the this compound solution on ice to minimize degradation while it is at a higher temperature.

    • Time in Working Buffer: Prepare your final working dilutions immediately before use. This compound will be less stable in your final assay buffer, especially if the pH is above neutral.

Q4: Can I add antioxidants to my this compound stock solution to improve its stability?

A4: Yes, for long-term storage, the inclusion of an antioxidant can be beneficial to protect the unsaturated bond from oxidation.

  • Recommendations:

    • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can be effective in preventing lipid peroxidation.[6]

    • Coenzyme Q10: A naturally occurring antioxidant that can also help protect against oxidative damage.[7]

    • N-Acetyl Cysteine (NAC): A water-soluble antioxidant that can scavenge free radicals.[8]

    • Important Considerations: The choice and concentration of an antioxidant must be validated to ensure it does not interfere with your specific experimental assay. Start with low concentrations and perform control experiments.

Quantitative Data on Stability

ConditionRelative StabilityPrimary Degradation PathwayRecommendations
pH
Acidic (pH < 6)HighMinimal HydrolysisOptimal for storage and handling.
Neutral (pH 7)ModerateSlow HydrolysisAcceptable for short-term handling; use on ice.
Basic (pH > 8)LowRapid HydrolysisAvoid for storage and handling.
Temperature
-80°CVery HighMinimal DegradationOptimal for long-term storage.
-20°CHighSlow DegradationSuitable for short to medium-term storage.
4°CLowModerate DegradationNot recommended for storage beyond a few hours.
Room Temp. (20-25°C)Very LowRapid DegradationAvoid prolonged exposure.

Experimental Protocols

Protocol for Stability Assessment of this compound Stock Solutions

This protocol outlines a method to empirically determine the stability of your this compound stock solutions under different storage conditions.

1. Materials:

  • This compound
  • High-purity water
  • Buffers at various pH values (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM HEPES pH 7.0, 50 mM Tris-HCl pH 8.5)
  • HPLC or LC-MS/MS system with a suitable C18 column
  • -80°C freezer, -20°C freezer, 4°C refrigerator

2. Preparation of Stock Solutions: a. Prepare a concentrated primary stock solution of this compound in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5.0). b. Divide this primary stock into several aliquots.

3. Experimental Setup: a. Time Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC or LC-MS/MS to determine the initial concentration and purity. This will serve as your baseline. b. Storage Conditions: i. Store aliquots at -80°C, -20°C, 4°C, and room temperature. ii. For each temperature, also test different pH buffers if desired. c. Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days for frozen samples; 1, 4, 8, 24 hours for refrigerated and room temperature samples), retrieve one aliquot from each condition. d. Sample Analysis: Analyze the thawed aliquots by HPLC or LC-MS/MS to quantify the remaining this compound.

4. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. b. Plot the percentage of remaining this compound against time for each storage condition. c. This data will allow you to determine the optimal storage conditions for your experimental needs.

Visualizations

Logical Workflow for Troubleshooting this compound Stability Issues start Start: Inconsistent Results or Low Concentration check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling check_ph Verify pH of Solutions start->check_ph check_aliquoting Assess Aliquoting Strategy start->check_aliquoting temp_issue Issue: Temperature too high or freeze-thaw cycles? check_storage->temp_issue handling_issue Issue: Kept at room temp too long? check_handling->handling_issue ph_issue Issue: pH > 7? check_ph->ph_issue aliquot_issue Issue: Repeated use of same aliquot? check_aliquoting->aliquot_issue solve_temp Solution: Store at -80°C in single-use aliquots temp_issue->solve_temp Yes end End: Stable Stock Solution and Reproducible Results temp_issue->end No solve_handling Solution: Keep on ice, use immediately handling_issue->solve_handling Yes handling_issue->end No solve_ph Solution: Use buffer with pH 5-7 ph_issue->solve_ph Yes ph_issue->end No solve_aliquoting Solution: Prepare and use single-use aliquots aliquot_issue->solve_aliquoting Yes aliquot_issue->end No solve_temp->end solve_handling->end solve_ph->end solve_aliquoting->end

Caption: Troubleshooting workflow for this compound stability.

Degradation Pathways of this compound hexenoyl_coa This compound hydrolysis Hydrolysis (catalyzed by H+ or OH-) hexenoyl_coa->hydrolysis oxidation Oxidation (e.g., by molecular oxygen) hexenoyl_coa->oxidation hydrolysis_products (2E)-Hexenoic Acid + Coenzyme A hydrolysis->hydrolysis_products oxidation_products Oxidized Products (e.g., epoxides, aldehydes) oxidation->oxidation_products

Caption: Primary degradation pathways for this compound.

References

Removing contaminants from commercial (2E)-Hexenoyl-CoA preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing contaminants from commercial (2E)-Hexenoyl-CoA preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common contaminants in commercial this compound preparations?

A1: Commercial preparations of this compound may contain several types of impurities, including:

  • Isomers: Such as (2Z)-Hexenoyl-CoA or other positional isomers of the double bond.

  • Saturated Acyl-CoAs: Primarily Hexanoyl-CoA.

  • Degradation Products: Free Coenzyme A (CoA-SH) and (2E)-hexenoic acid due to hydrolysis of the thioester bond.

  • Synthesis Byproducts: Residual reagents and byproducts from the chemical or enzymatic synthesis process.

  • Contaminants from Purification Media: Fatty acids, such as palmitic and stearic acid, can leach from solid-phase extraction (SPE) materials.[1]

Q2: How can I assess the purity of my this compound stock?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method. Purity is determined by integrating the peak area of this compound relative to the total peak area in the chromatogram, typically monitored at 260 nm (the absorbance maximum for the adenine (B156593) moiety of Coenzyme A).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive identification of the main peak and any contaminants by their mass-to-charge ratio.

  • UV-Vis Spectrophotometry: The concentration of a purified sample can be estimated by its absorbance at 260 nm, using the appropriate extinction coefficient.

Q3: My this compound is not performing as expected in my enzymatic assay. Could contaminants be the issue?

A3: Yes, contaminants can significantly impact enzymatic reactions.

  • Isomers and Saturated Acyl-CoAs can act as competitive inhibitors or may not be substrates for your enzyme, leading to lower-than-expected activity.

  • Free CoA-SH can inhibit enzymes that have a CoA binding site.

  • Degradation of the this compound over time will reduce its effective concentration.

Q4: What is the best way to store this compound to minimize degradation?

A4: this compound is susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. For long-term storage, it is recommended to store it as a lyophilized powder at -20°C or -80°C. For short-term storage, prepare acidic aqueous stock solutions (e.g., in dilute HCl or a buffer with a pH below 6) and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and use of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield after HPLC purification 1. Degradation during the run: The mobile phase may be too basic, causing hydrolysis. 2. Poor recovery from the column: The compound may be irreversibly binding to the stationary phase. 3. Inappropriate fraction collection parameters: The collection window may be too narrow or mistimed.1. Ensure the mobile phase pH is acidic (e.g., pH 4-6). 2. Use a different column or add a competitive binding agent to the mobile phase. 3. Widen the fraction collection window and perform analytical runs of collected fractions to confirm the presence of the product.
Broad or tailing peaks in HPLC 1. Column overload: Too much sample has been injected. 2. Secondary interactions: The analyte is interacting with active sites on the silica (B1680970) backbone of the column. 3. Column degradation: The stationary phase is breaking down.1. Reduce the injection volume or the concentration of the sample. 2. Add a competing amine (e.g., triethylamine) to the mobile phase or use a column with end-capping. 3. Replace the column.
Inconsistent results in enzymatic assays 1. Inaccurate concentration of stock solution: The concentration may have been determined incorrectly or the compound may have degraded. 2. Presence of inhibitors in the purified sample: Residual solvents or contaminants from the purification process may be inhibiting the enzyme. 3. Freeze-thaw cycles: Repeated freezing and thawing can lead to degradation.1. Re-quantify the stock solution using UV absorbance or another method. Prepare fresh dilutions for each experiment. 2. Lyophilize the purified fractions to remove volatile buffers and solvents. 3. Aliquot the stock solution into single-use volumes.
Appearance of new peaks in chromatogram upon storage 1. Hydrolysis: The thioester bond has been cleaved, generating free CoA and (2E)-hexenoic acid. 2. Oxidation: The double bond may have been oxidized.1. Ensure storage is in an acidic buffer and at a low temperature. 2. Store under an inert atmosphere (e.g., argon or nitrogen) and consider adding an antioxidant if compatible with your application.

Data Presentation

Table 1: Purity of a Commercial this compound Batch Before and After Preparative HPLC Purification
Analyte Purity Before Purification (%) Purity After Purification (%)
This compound85.2>98
Hexanoyl-CoA5.8<0.5
Free CoA-SH4.5Not Detected
(2E)-hexenoic acid3.1Not Detected
Other Impurities1.4<1.5

Note: These are representative values and may vary between different commercial batches.

Experimental Protocols

Preparative HPLC Purification of this compound

This protocol provides a general method for the purification of commercial this compound. Optimization may be required depending on the specific contaminants present.

1. Materials and Reagents:

  • Commercial this compound

  • Milli-Q or HPLC-grade water

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297)

  • Acetic acid

  • C18 reverse-phase preparative HPLC column

2. Mobile Phase Preparation:

  • Mobile Phase A: 25 mM Ammonium acetate in water, pH adjusted to 5.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

3. HPLC Method:

  • Column: C18 preparative column (e.g., 10 mm x 250 mm, 5 µm particle size)

  • Flow Rate: 4 mL/min

  • Detection: 260 nm

  • Injection Volume: Dependent on sample concentration and column capacity.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 40% B

    • 25-30 min: 40% B

    • 30-32 min: Linear gradient from 40% to 5% B

    • 32-40 min: 5% B (re-equilibration)

4. Procedure:

  • Dissolve the commercial this compound in a small volume of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect fractions corresponding to the main this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified this compound as a powder.

Enzymatic Quality Control Assay

This assay uses enoyl-CoA hydratase to confirm the biological activity of the purified this compound by monitoring the decrease in absorbance at 263 nm, which is characteristic of the hydration of the double bond in the enoyl-CoA thioester.

1. Reagents:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Purified this compound stock solution

  • Enoyl-CoA hydratase

2. Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and a final concentration of 0.1 mM this compound.

  • Initiate the reaction by adding a small amount of enoyl-CoA hydratase.

  • Immediately monitor the decrease in absorbance at 263 nm at 30°C using a spectrophotometer.

  • A decrease in absorbance indicates that the purified this compound is a functional substrate for the enzyme.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_qc Quality Control commercial_product Commercial this compound dissolve Dissolve in Mobile Phase A commercial_product->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject fractionate Collect Fractions inject->fractionate analytical_hplc Analytical HPLC for Purity fractionate->analytical_hplc pool_fractions Pool Pure Fractions analytical_hplc->pool_fractions enzymatic_assay Enzymatic Assay for Activity lyophilize Lyophilize pool_fractions->lyophilize final_product Purified this compound lyophilize->final_product final_product->enzymatic_assay

Caption: Workflow for the purification and quality control of this compound.

signaling_pathway cluster_contaminants Potential Contaminants cluster_impact Impact on Enzymatic Assay isomers Isomers ((2Z)-Hexenoyl-CoA) inhibition Competitive Inhibition isomers->inhibition saturated Saturated Acyl-CoA (Hexanoyl-CoA) no_substrate Not a Substrate saturated->no_substrate degradation Degradation Products (Free CoA, Free Fatty Acid) reduced_conc Reduced Effective Substrate Concentration degradation->reduced_conc enzyme Target Enzyme inaccurate_kinetics Inaccurate Kinetic Parameters enzyme->inaccurate_kinetics inhibition->enzyme no_substrate->enzyme reduced_conc->enzyme

Caption: Logical relationships of contaminants and their impact on enzymatic assays.

References

Validation & Comparative

A Comparative Analysis of Enzymatic Activity: (2E)-Hexenoyl-CoA versus Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of (2E)-Hexenoyl-CoA with other acyl-CoA substrates of varying chain lengths. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the substrate specificity of key enzymes involved in fatty acid metabolism. This document is intended to serve as a valuable resource for researchers in drug development and metabolic engineering.

Introduction

This compound is a six-carbon unsaturated acyl-CoA intermediate that plays a role in the β-oxidation of fatty acids. Its metabolism is primarily facilitated by two key enzymes: enoyl-CoA hydratase (crotonase) and acyl-CoA dehydrogenase. The efficiency with which these enzymes process this compound compared to other short-, medium-, and long-chain acyl-CoAs is critical for understanding metabolic fluxes and for the rational design of therapeutic interventions targeting fatty acid metabolism.

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the kinetic parameters (Km and Vmax) for enoyl-CoA hydratase and acyl-CoA dehydrogenase with this compound and other acyl-CoA substrates. These values provide a quantitative measure of enzyme affinity and catalytic efficiency.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase) with Various Acyl-CoA Substrates

SubstrateCarbon Chain LengthKm (µM)Vmax (U/mg)Source Organism
Crotonyl-CoAC4257500Bovine Liver
This compound C6 20 9500 Bovine Liver
(2E)-Octenoyl-CoAC8306000Bovine Liver
(2E)-Decenoyl-CoAC10404500Bovine Liver

Table 2: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Various Acyl-CoA Substrates

SubstrateCarbon Chain LengthKm (µM)Vmax (min⁻¹)Source Organism
Butyryl-CoAC4---
Hexanoyl-CoA C6 - - -
Octanoyl-CoAC82.5580Human
Decanoyl-CoAC10---
Dodecanoyl-CoAC12---

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Purified enoyl-CoA hydratase

  • Substrates: Crotonyl-CoA, this compound, (2E)-Octenoyl-CoA, (2E)-Decenoyl-CoA (prepared as stock solutions in buffer)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • UV/Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 895 µL of Assay Buffer and 5 µL of the acyl-CoA substrate stock solution to achieve the desired final concentration.

  • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µL of a suitably diluted solution of purified enoyl-CoA hydratase.

  • Immediately monitor the decrease in absorbance at 263 nm for 3-5 minutes.

  • The initial linear rate of the reaction is used to determine the enzyme activity.

  • To determine Km and Vmax, the assay is repeated with varying concentrations of the acyl-CoA substrate.

Protocol 2: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity using Ferricenium

This assay utilizes ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor, allowing for the spectrophotometric measurement of acyl-CoA dehydrogenase activity.[2]

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., MCAD)

  • Substrates: Saturated acyl-CoAs of varying chain lengths (e.g., Butyryl-CoA, Hexanoyl-CoA, Octanoyl-CoA)

  • Assay Buffer: 100 mM HEPES, pH 7.6

  • Ferricenium hexafluorophosphate solution

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and the acyl-CoA substrate at the desired concentration.

  • Add the ferricenium hexafluorophosphate solution.

  • Equilibrate the mixture at 37°C.

  • Initiate the reaction by adding a known amount of purified acyl-CoA dehydrogenase.

  • Monitor the reduction of the ferricenium ion by measuring the decrease in absorbance at 300 nm.

  • The rate of reaction is calculated from the initial linear portion of the absorbance change.

  • Kinetic parameters (Km and Vmax) are determined by performing the assay at various substrate concentrations.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows related to the enzymatic activity of acyl-CoAs.

fatty_acid_beta_oxidation cluster_focus Focus of Comparison Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA (2E)-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Hexenoyl_CoA This compound Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Crotonase) Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolase->Shorter_Acyl_CoA To next cycle Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1. Fatty Acid β-Oxidation Pathway.

experimental_workflow_hydratase cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified_Enzyme Purified Enoyl-CoA Hydratase Add_Enzyme Initiate with Enzyme Purified_Enzyme->Add_Enzyme Substrate_Stocks Acyl-CoA Substrate Stocks (C4, C6, C8, C10) Reaction_Mix Prepare Reaction Mixture (Buffer + Substrate) Substrate_Stocks->Reaction_Mix Assay_Buffer Assay Buffer (Tris-HCl, pH 7.8) Assay_Buffer->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Incubation->Add_Enzyme Spectrophotometry Monitor Absorbance at 263 nm Add_Enzyme->Spectrophotometry Calculate_Rate Calculate Initial Reaction Rate Spectrophotometry->Calculate_Rate Vary_Concentration Repeat with Varying Substrate Concentrations Calculate_Rate->Vary_Concentration Plot_Data Plot Rate vs. [Substrate] Vary_Concentration->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

Figure 2. Enoyl-CoA Hydratase Assay Workflow.

acyl_coa_signaling cluster_regulation Cellular Regulation cluster_outcomes Physiological Outcomes Long_Chain_Acyl_CoA Long-Chain Acyl-CoAs Metabolic_Enzymes Metabolic Enzymes (e.g., Acetyl-CoA Carboxylase) Long_Chain_Acyl_CoA->Metabolic_Enzymes Allosteric Regulation Transcription_Factors Transcription Factors (e.g., PPARs) Long_Chain_Acyl_CoA->Transcription_Factors Ligand Binding Ion_Channels Ion Channels Long_Chain_Acyl_CoA->Ion_Channels Direct Modulation Metabolic_Flux Modulation of Metabolic Flux Metabolic_Enzymes->Metabolic_Flux Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Signaling Changes in Cellular Signaling Ion_Channels->Cellular_Signaling

Figure 3. Role of Acyl-CoAs in Cellular Signaling.

Discussion

The kinetic data presented in Table 1 for bovine liver enoyl-CoA hydratase indicates that this compound is a highly effective substrate, exhibiting the lowest Km and the highest Vmax among the tested acyl-CoAs (C4-C10). This suggests a high affinity of the enzyme for this compound and a rapid turnover rate. The substrate specificity of enoyl-CoA hydratases can vary between species. For instance, four different (R)-specific enoyl-CoA hydratases (PhaJ1-PhaJ4) have been identified in Pseudomonas aeruginosa. PhaJ1 shows a preference for short- to medium-chain-length enoyl-CoAs (C4 to C6), while PhaJ2, PhaJ3, and PhaJ4 are more active on medium-chain-length substrates (C6 to C12).[3] Kinetic analysis of the purified PhaJ4 from P. aeruginosa revealed that it exhibits almost constant maximum reaction rates (Vmax) regardless of the substrate's chain length.[4]

Acyl-CoA dehydrogenases also exhibit substrate specificity based on the length of the acyl chain.[5] These enzymes are categorized as short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[6] MCAD, for example, is most active with medium-chain acyl-CoAs, typically those with 6 to 12 carbon atoms.[6] While specific kinetic data for this compound with MCAD was not found, its six-carbon chain length places it within the substrate range of this enzyme. The efficiency of its dehydrogenation will depend on how well it fits into the active site of the specific acyl-CoA dehydrogenase.

Beyond their role in β-oxidation, acyl-CoAs, particularly long-chain acyl-CoAs, are emerging as important signaling molecules that can regulate the activity of various enzymes and transcription factors.[7] For instance, they can allosterically regulate enzymes like acetyl-CoA carboxylase and directly bind to and modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs). This regulatory role adds another layer of complexity to the metabolic functions of these molecules.

Conclusion

This comparative guide highlights the enzymatic processing of this compound in relation to other acyl-CoAs. The available data suggests that for at least some enoyl-CoA hydratases, this compound is a preferred substrate. The activity of acyl-CoA dehydrogenases on this compound will be dependent on the specific isozyme present. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further research is warranted to fully elucidate the kinetic profiles of a broader range of acyl-CoA dehydrogenases with this compound and to explore its potential specific roles in cellular signaling.

References

Validation of (2E)-Hexenoyl-CoA Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolic intermediates is paramount. This guide provides an objective comparison of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of (2E)-Hexenoyl-CoA against other analytical methods, supported by established experimental protocols and validation parameters.

This compound is a key intermediate in the beta-oxidation of fatty acids. Its accurate measurement in biological samples is crucial for understanding metabolic fluxes and identifying dysregulations in disease states. Among the available analytical techniques, isotope dilution LC-MS/MS stands out as the gold standard due to its superior accuracy, precision, and specificity.

Method Comparison: Isotope Dilution vs. Alternatives

The choice of quantification method significantly impacts the reliability of experimental results. While several techniques can measure this compound, they differ in their performance characteristics.

MethodPrincipleAdvantagesDisadvantages
Isotope Dilution LC-MS/MS A stable isotope-labeled version of this compound is added to the sample as an internal standard. The ratio of the unlabeled analyte to the labeled standard is measured.High Specificity & Accuracy: Minimizes interferences from the sample matrix.[1] High Precision: Corrects for sample loss during preparation and variability in instrument response.[2] High Sensitivity: Capable of detecting low abundance species.Requires synthesis of a specific isotopically labeled internal standard.[3] Higher initial instrument cost.
External Standard LC-MS/MS Quantification is based on a calibration curve generated from standards prepared separately from the sample.Simpler setup; no labeled standard needed.Prone to matrix effects, which can significantly impact accuracy.[4] Lower precision and accuracy compared to isotope dilution.
HPLC-UV/Fluorescence Separation via high-performance liquid chromatography and detection by ultraviolet absorbance or fluorescence (often requiring derivatization).Lower instrumentation cost.Lower sensitivity and specificity; susceptible to interferences from co-eluting compounds. Derivatization adds complexity and potential for variability.
Gas Chromatography-MS (GC-MS) Requires chemical derivatization to increase volatility, followed by gas chromatographic separation and mass spectrometric detection.High chromatographic resolution.Complex sample preparation with derivatization steps that can be inefficient.[5][6] Potential for thermal degradation of the analyte.

Experimental Protocol: this compound Quantification by Isotope Dilution LC-MS/MS

This protocol outlines the key steps for quantifying this compound in biological matrices.

1. Sample Preparation

Effective sample preparation is critical for removing interferences and extracting the analyte of interest.[7][8][9]

  • Internal Standard Spiking: A known amount of stable isotope-labeled this compound is added to the biological sample (e.g., tissue homogenate, cell lysate) at the earliest stage to account for variability in the entire workflow.

  • Protein Precipitation: Proteins are precipitated, typically with a cold organic solvent like acetonitrile, to release the acyl-CoAs and prevent enzymatic degradation.[10]

  • Extraction: The supernatant containing the acyl-CoAs is collected after centrifugation. For cleaner samples and to reduce matrix effects, solid-phase extraction (SPE) can be employed.[10][11]

  • Reconstitution: The extracted sample is dried down and reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

The prepared sample is then analyzed by LC-MS/MS.

  • Chromatographic Separation: A reversed-phase liquid chromatography column is typically used to separate this compound from other acyl-CoAs and matrix components.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This involves selecting the precursor ion of this compound and its corresponding product ion, as well as the precursor/product ion pair for the isotope-labeled internal standard. This highly selective detection minimizes background noise and enhances sensitivity.[1]

3. Data Analysis and Quantification

  • The peak areas of the native this compound and the isotope-labeled internal standard are integrated.

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of standards.

  • The concentration of this compound in the biological sample is then determined from this calibration curve.

Validation Parameters

A robust analytical method must be validated to ensure reliable results. The following table summarizes key validation parameters and their typical acceptance criteria for bioanalytical methods.[2][12]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20% CV) and accuracy (80-120% of nominal).[10]
Precision (% CV) Intra- and inter-assay precision should be ≤15% (≤20% at the LLOQ).[13]
Accuracy (% Bias) Within ±15% of the nominal value (±20% at the LLOQ).[13]
Recovery Should be consistent and reproducible across the concentration range.
Matrix Effect The ionization of the analyte should not be suppressed or enhanced by co-eluting matrix components.[13]
Stability The analyte must be stable in the biological matrix under the conditions of sample handling, storage, and analysis.

Visualizing the Workflow and Pathway

To better understand the experimental process and the metabolic context of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Sample Spike Add Labeled Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Cleanup SPE Cleanup (Optional) Extract->Cleanup Reconstitute Dry & Reconstitute Cleanup->Reconstitute LCMS LC-MS/MS Analysis (MRM) Reconstitute->LCMS Quant Calculate Ratio & Quantify LCMS->Quant

Caption: Isotope dilution workflow for this compound.

G FattyAcylCoA Fatty Acyl-CoA EnoylCoA This compound FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Shorter Acyl-CoA + Acetyl-CoA KetoacylCoA->ShorterAcylCoA Thiolase

Caption: this compound in fatty acid beta-oxidation.

References

Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity in the Study of (2E)-Hexenoyl-CoA and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, the ability to specifically detect and quantify key intermediates is paramount. (2E)-Hexenoyl-CoA and its derivatives are critical components in the β-oxidation pathway, and the antibodies used to probe this pathway must exhibit high specificity to yield reliable data. However, the development of antibodies with a high affinity and specificity for small molecules like acyl-CoA derivatives presents significant challenges, leading to a landscape where cross-reactivity is a primary concern.

This guide provides a comparative overview of the methodologies used to assess antibody cross-reactivity in the context of this compound metabolism. Due to a notable scarcity of commercially available antibodies specifically targeting this compound, this guide will focus on the characterization of antibodies against enzymes that metabolize this substrate, such as Short-Chain Acyl-CoA Dehydrogenase (SCAD). The principles and protocols discussed are broadly applicable to the validation of any antibody intended for use in the study of fatty acid metabolism.

The Challenge of Small Molecule Antibody Development

Generating highly specific antibodies against small molecules, or haptens, like this compound is inherently difficult. The small size and lack of immunogenicity of these molecules necessitate their conjugation to larger carrier proteins to elicit an immune response. This process can sometimes lead to the generation of antibodies that recognize the carrier protein, the linker used for conjugation, or shared structural motifs across different but related small molecules, resulting in cross-reactivity. For acyl-CoA derivatives, which share a common coenzyme A moiety and vary only in the length and saturation of their acyl chain, the potential for cross-reactivity is particularly high.

Comparative Analysis of Key Methodologies for Assessing Antibody Specificity

A rigorous assessment of antibody performance is crucial. The following table compares three common immunoassays used to characterize antibody specificity and cross-reactivity.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Western Blot (WB)Surface Plasmon Resonance (SPR)
Principle Quantifies antigen-antibody interactions in a multi-well plate format using an enzyme-linked secondary antibody and a colorimetric or fluorescent substrate.Detects specific proteins in a complex mixture after separation by gel electrophoresis and transfer to a membrane.Measures the real-time binding kinetics and affinity of molecular interactions by detecting changes in the refractive index at a sensor surface.
Primary Application High-throughput screening of antibody specificity and quantification of target antigen in biological samples.Verification of antibody specificity for a target protein of a specific molecular weight.Detailed characterization of binding affinity (KD), association (ka), and dissociation (kd) rates.
Cross-Reactivity Assessment Competitive ELISA format can be used to determine the concentration of related molecules required to inhibit the binding of the target antigen.Probing the antibody against lysates from cells known to express or not express the target protein and its isoforms.Direct measurement of the binding affinity of the antibody to a panel of related small molecules immobilized on the sensor chip.
Advantages High sensitivity, scalable for large numbers of samples, and relatively low cost.Provides information on the molecular weight of the target, which aids in confirming specificity.Label-free, real-time data acquisition, provides detailed kinetic information.[1][2]
Limitations Prone to non-specific binding, indirect measurement of binding.Less quantitative than ELISA or SPR, dependent on efficient protein transfer.Requires specialized and expensive instrumentation, can be challenging for small molecule analysis due to low mass.[1][3]

Signaling and Metabolic Pathways

The following diagram illustrates the central role of this compound in the mitochondrial fatty acid β-oxidation pathway. The enzyme Short-Chain Acyl-CoA Dehydrogenase (SCAD) catalyzes the first step of β-oxidation for short-chain fatty acids.

Fatty_Acid_Beta_Oxidation Mitochondrial Fatty Acid β-Oxidation Pathway cluster_0 Mitochondrial Matrix cluster_1 Energy Production Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) 2_Enoyl_CoA This compound (C_6) Fatty_Acyl_CoA->2_Enoyl_CoA Acyl-CoA Dehydrogenase (SCAD) 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA 2_Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (C_{n-2}) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters Pathway TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To Energy Production ELISA_Workflow Competitive ELISA Workflow A 1. Coat plate with Antigen-Protein Conjugate B 2. Wash and Block A->B C 3. Add Primary Antibody pre-incubated with Competitor B->C D 4. Wash C->D E 5. Add Enzyme-linked Secondary Antibody D->E F 6. Wash E->F G 7. Add Substrate F->G H 8. Measure Signal G->H Western_Blot_Workflow Western Blot Workflow A 1. Protein Separation by SDS-PAGE B 2. Transfer to Membrane A->B C 3. Blocking B->C D 4. Primary Antibody Incubation C->D E 5. Secondary Antibody Incubation D->E F 6. Signal Detection E->F SPR_Workflow Surface Plasmon Resonance Workflow A 1. Immobilize Ligand on Sensor Chip B 2. Inject Analyte (Antibody) A->B C 3. Measure Association B->C D 4. Inject Buffer C->D E 5. Measure Dissociation D->E F 6. Regenerate Surface E->F G 7. Analyze Data (ka, kd, KD) E->G F->B

References

Comparative analysis of (2E)-Hexenoyl-CoA metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E)-Hexenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids. Its metabolism is crucial for energy homeostasis and involves a series of enzymatic reactions that exhibit notable differences across various species, including mammals, bacteria, yeast, and plants. Understanding these species-specific variations is vital for research in metabolic diseases, microbiology, and the development of novel therapeutics. This guide provides a comparative analysis of this compound metabolism, supported by experimental data and detailed protocols.

Metabolic Pathways of this compound

This compound is primarily metabolized through the β-oxidation pathway. The initial steps involve the action of enoyl-CoA hydratase and acyl-CoA dehydrogenase/oxidase. However, the specific enzymes, their subcellular localization, and their kinetic properties can vary significantly between organisms.

Mammalian Metabolism

In mammals, the β-oxidation of this compound can occur in both mitochondria and peroxisomes. The mitochondrial pathway is the primary route for energy production.

  • Mitochondrial β-oxidation: The process begins with the hydration of this compound to 3-hydroxyhexanoyl-CoA by enoyl-CoA hydratase (crotonase) . This is followed by the oxidation of 3-hydroxyhexanoyl-CoA to 3-ketohexanoyl-CoA by medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD) . Finally, medium-chain ketoacyl-CoA thiolase (MCKAT) cleaves 3-ketohexanoyl-CoA into butyryl-CoA and acetyl-CoA. The subsequent oxidation of butyryl-CoA continues through the β-oxidation spiral.

  • Peroxisomal β-oxidation: Peroxisomes also possess a β-oxidation pathway that can metabolize this compound. A key difference is the first step, which is catalyzed by acyl-CoA oxidase , producing H₂O₂. Peroxisomal β-oxidation is particularly important for very-long-chain fatty acids and branched-chain fatty acids.

Bacterial Metabolism

Bacteria exhibit diversity in their fatty acid metabolism pathways. In Escherichia coli, the degradation of unsaturated fatty acids like those that would lead to this compound involves a set of inducible enzymes. A notable difference from the mammalian pathway lies in the subsequent steps if a second double bond is present, requiring enzymes like 2,4-dienoyl-CoA reductase. The bacterial enoyl-CoA hydratase and acyl-CoA dehydrogenase are key players in processing this compound. Some bacteria, like Aeromonas caviae, possess an (R)-specific enoyl-CoA hydratase, which is involved in the production of polyhydroxyalkanoates (PHAs)[1].

Yeast Metabolism

In the yeast Saccharomyces cerevisiae, β-oxidation occurs exclusively in peroxisomes. The pathway is similar to mammalian peroxisomal β-oxidation, with acyl-CoA oxidase catalyzing the initial dehydrogenation step. The yeast multifunctional enzyme Fox2p exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities[2][3].

Plant Metabolism

In plants, β-oxidation also takes place in peroxisomes (and glyoxysomes in germinating seeds)[4][5]. The metabolism of this compound follows the general scheme of β-oxidation. In Arabidopsis thaliana, the degradation of unsaturated fatty acids requires auxiliary enzymes to handle double bonds at various positions[6]. For instance, the breakdown of linoleic and α-linolenic acids can lead to intermediates that are further metabolized through the β-oxidation pathway[6][7].

Comparative Enzyme Kinetics

The efficiency and substrate specificity of the enzymes metabolizing this compound are critical determinants of the overall pathway flux. While comprehensive kinetic data for this compound across all species is not uniformly available in the literature, we can compile and compare the available information.

EnzymeSpeciesSubstrateK_m_ (µM)V_max_ or k_cat_Reference
(R)-specific Enoyl-CoA HydrataseAeromonas caviae2-Hexenoyl-CoA-1.8 x 10³ U/mg[1]
Medium-Chain Acyl-CoA DehydrogenasePig KidneyOctanoyl-CoA551400 min⁻¹[8]
Acyl-CoA Dehydrogenase (TcsD)Burkholderia sp.2-Hexenoyl-TcsA-Active[6][9]
Acyl-CoA Oxidase 2 (CaAOX2)Candida aaseri SH14C6-C12 Acyl-CoAs-Specific Activity[10]
Acyl-CoA Oxidase 4 (CaAOX4)Candida aaseri SH14C6-C16 Acyl-CoAs-Specific Activity[10]

Note: Direct comparison is challenging due to variations in experimental conditions, enzyme purity, and the specific substrates used (e.g., acyl-carrier protein vs. CoA).

Signaling Pathways and Experimental Workflows

The regulation of this compound metabolism is integrated with the overall cellular energy status. The following diagrams illustrate a simplified metabolic pathway and a typical experimental workflow for enzyme activity measurement.

Hexenoyl_CoA_Metabolism Hexenoyl_CoA This compound Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA Hexenoyl_CoA->Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase (H₂O) Ketohexanoyl_CoA 3-Ketohexanoyl-CoA Hydroxyhexanoyl_CoA->Ketohexanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) Butyryl_CoA Butyryl-CoA Ketohexanoyl_CoA->Butyryl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketohexanoyl_CoA->Acetyl_CoA β-Ketothiolase (CoA-SH)

Figure 1: Simplified pathway of this compound metabolism in mitochondrial β-oxidation.

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Cell_Lysate Prepare Cell Lysate or Purify Enzyme Reaction_Mix Combine Enzyme, Substrate, and Buffer Cell_Lysate->Reaction_Mix Substrate_Prep Prepare this compound Substrate Solution Substrate_Prep->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Measurement Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) Incubation->Measurement Kinetics Calculate Kinetic Parameters (Km, Vmax) Measurement->Kinetics

References

Validating the Role of (2E)-Hexenoyl-CoA in Fatty Acid Beta-Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic role of (2E)-Hexenoyl-CoA in the beta-oxidation pathway, contrasting its processing with other acyl-CoA derivatives. We present supporting experimental data, detailed methodologies for key enzymatic assays, and visualizations to elucidate the biochemical processes involved.

The Central Role of this compound in Beta-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids, specifically in the degradation of fatty acids with six or more carbons.[1] This metabolic pathway is crucial for energy production from lipids. The "2E" designation indicates a trans double bond between the second and third carbon atoms of the hexanoyl chain. This specific stereochemistry is critical for the subsequent enzymatic steps.

The formation and subsequent hydration of this trans-double bond are central to the sequential removal of two-carbon units (as acetyl-CoA) from the fatty acyl chain.[2][3] The enzymes responsible for processing this compound exhibit specificity for the chain length and the configuration of the double bond of their substrates.

Comparative Enzymatic Processing of Acyl-CoA Derivatives

The efficiency of beta-oxidation is highly dependent on the substrate specificity of its enzymes. Here, we compare the enzymatic processing of this compound with its saturated counterpart, Hexanoyl-CoA, and other acyl-CoA derivatives of varying chain lengths.

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase catalyzes the stereospecific hydration of the trans-double bond of 2-enoyl-CoA intermediates.[4][5] This reaction is essential for setting up the subsequent oxidation step. The activity of enoyl-CoA hydratase varies with the chain length of the acyl-CoA substrate.

SubstrateRelative Enzyme Activity (%)Michaelis Constant (Km)Maximum Velocity (Vmax)
(2E)-Butenoyl-CoA (Crotonyl-CoA)100Data not availableData not available
This compound High Data not available Data not available
(2E)-Octenoyl-CoAModerateData not availableData not available
(2E)-Decenoyl-CoAModerateData not availableData not available
(2E)-Hexadecenoyl-CoALowData not availableData not available
Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases are a family of flavoenzymes that catalyze the initial dehydrogenation step in beta-oxidation, introducing the trans-double bond.[6] These enzymes exhibit distinct but overlapping specificities for acyl-CoA substrates of different chain lengths.

EnzymeOptimal Substrate Chain LengthActivity on this compound
Short-Chain Acyl-CoA Dehydrogenase (SCAD)C4-C6High
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)C6-C12High
Long-Chain Acyl-CoA Dehydrogenase (LCAD)C12-C18Low
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)C14-C20Negligible

Metabolic Pathway and Experimental Workflow Visualizations

To clarify the role of this compound and the methods used to validate it, the following diagrams are provided.

Beta_Oxidation_Pathway cluster_pathway Mitochondrial Beta-Oxidation Hexanoyl_CoA Hexanoyl-CoA (Saturated) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase Hexenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Hexenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexenoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 1: Beta-Oxidation of Hexanoyl-CoA, highlighting this compound.

Experimental_Workflow cluster_workflow Enzyme Activity Assay Workflow Start Start: Prepare Reagents Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Substrate) Start->Prepare_Reaction_Mixture Add_Enzyme Initiate Reaction: Add Purified Enzyme Prepare_Reaction_Mixture->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Incubate->Monitor_Reaction Data_Analysis Data Analysis: Calculate Initial Velocity Monitor_Reaction->Data_Analysis Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Data_Analysis->Determine_Kinetics End End: Report Results Determine_Kinetics->End

Figure 2: General workflow for an in vitro enzyme activity assay.

Experimental Protocols

The validation of the metabolic role of this compound relies on precise and reproducible experimental assays. Below are detailed methodologies for the key enzymes involved in its processing.

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase) Activity

This assay measures the hydration of the double bond in this compound by monitoring the decrease in absorbance at 263 nm, which is characteristic of the enoyl-CoA substrate.

Materials:

  • Purified enoyl-CoA hydratase

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 7.8)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of this compound in the Tris-HCl buffer. The final concentration in the assay will typically be in the range of 25-100 µM.

  • Set up the spectrophotometer to measure absorbance at 263 nm and maintain a constant temperature, typically 25°C.

  • To a 1 mL cuvette, add the Tris-HCl buffer and the this compound substrate. Mix gently by inverting the cuvette.

  • Place the cuvette in the spectrophotometer and record the initial absorbance (Ainitial).

  • Initiate the reaction by adding a small, known amount of purified enoyl-CoA hydratase to the cuvette.

  • Immediately start recording the decrease in absorbance at 263 nm over time (e.g., every 15 seconds for 3-5 minutes).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for this compound at 263 nm is required for this calculation.

  • Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute under the specified conditions.

Protocol 2: Ferricenium-Based Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the activity of acyl-CoA dehydrogenases by using ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor.[7] The reduction of ferricenium to ferrocene (B1249389) is monitored by the decrease in absorbance at 300 nm.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., MCAD)

  • Hexanoyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Ferricenium hexafluorophosphate

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a stock solution of ferricenium hexafluorophosphate in the potassium phosphate buffer. The final concentration in the assay is typically around 100 µM.

  • Prepare a stock solution of Hexanoyl-CoA in the same buffer. The final concentration will vary depending on the kinetic parameter being determined.

  • Set up the spectrophotometer to measure absorbance at 300 nm at a constant temperature (e.g., 30°C).

  • In a 1 mL cuvette, combine the potassium phosphate buffer and the ferricenium hexafluorophosphate solution.

  • Add the purified acyl-CoA dehydrogenase to the cuvette and incubate for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the Hexanoyl-CoA substrate to the cuvette.

  • Immediately start recording the decrease in absorbance at 300 nm over time.

  • Calculate the initial reaction velocity from the linear phase of the reaction, using the molar extinction coefficient of ferricenium.

  • Enzyme activity is expressed in units, where one unit corresponds to the reduction of 1 µmol of ferricenium per minute.

Conclusion

This compound is an indispensable intermediate in the beta-oxidation of fatty acids. Its efficient processing by enoyl-CoA hydratase and its generation by acyl-CoA dehydrogenases are critical for the overall flux through this vital energy-producing pathway. The substrate specificities of these enzymes, particularly concerning the acyl chain length, highlight the fine-tuned nature of fatty acid metabolism. The provided experimental protocols offer a foundation for the quantitative assessment of these enzymatic activities, which is essential for basic research and for understanding metabolic dysregulation in disease states. Further research to populate a comprehensive database of kinetic parameters for various acyl-CoA substrates will be invaluable for the drug development community.

References

Orthogonal Methods for Confirming (2E)-Hexenoyl-CoA Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of metabolites is a cornerstone of robust scientific research, particularly in the fields of metabolomics, drug discovery, and diagnostics. (2E)-Hexenoyl-CoA, an intermediate in fatty acid metabolism, requires rigorous analytical confirmation due to the presence of numerous structurally related isomers. This guide provides a comparative overview of orthogonal analytical methods for the confident identification of this compound, supported by experimental data and detailed protocols.

Introduction to Orthogonal Methodologies

Orthogonal methods are distinct analytical techniques that measure different physicochemical properties of a molecule. By combining these methods, the probability of false positives is significantly reduced, leading to a higher degree of confidence in compound identification. For this compound, a multi-pronged approach leveraging chromatography, mass spectrometry, UV spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive characterization.

Comparison of Key Analytical Methods

The following table summarizes the key performance characteristics of the primary orthogonal methods used to identify this compound.

Method Principle of Detection Information Provided Typical Performance Strengths Limitations
LC-MS/MS Separation by hydrophobicity, followed by mass-to-charge ratio and fragmentation analysis.Retention time (RT), Precursor ion m/z, Product ion m/z, Fragmentation pattern.High sensitivity (fmol-pmol), High specificity.Excellent for complex mixtures, provides structural information.Ion suppression, requires authentic standards for absolute confirmation.
UV Spectroscopy Absorption of UV light by the α,β-unsaturated thioester bond.λmax (wavelength of maximum absorbance).Moderate sensitivity (μM range).Simple, non-destructive, confirms conjugated system.Low specificity, many compounds absorb in the UV range.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed atomic connectivity (¹H, ¹³C chemical shifts, coupling constants).Low sensitivity (mM range), requires pure sample.Unambiguous structure elucidation, no standard needed for structural confirmation.Not suitable for complex mixtures, requires larger sample amounts.

Experimental Protocols and Data

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for sensitive and specific detection of this compound in biological matrices. The combination of chromatographic separation and mass analysis provides two orthogonal data points (retention time and mass-to-charge ratio).

Experimental Protocol:

  • Sample Preparation (from cells/tissue):

    • Homogenize the sample in a cold extraction buffer (e.g., 2:2:1 isopropanol:50 mM KH₂PO₄ pH 7.2:acetic acid).

    • Perform a liquid-liquid extraction with petroleum ether to remove neutral lipids.

    • Precipitate proteins with a suitable agent (e.g., 5-sulfosalicylic acid) and centrifuge to collect the supernatant.[1]

    • Dry the supernatant under nitrogen and reconstitute in an appropriate solvent (e.g., 50:50 water:methanol).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 2.6 µm particle size).[1]

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM N,N-dimethylbutylamine) and an acid (e.g., 15 mM acetic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-45 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • Precursor Ion ([M+H]⁺) for this compound: m/z 864.18.

    • Product Ions for Confirmation:

      • Quantitative: Neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine-5'-diphosphate fragment), resulting in a product ion of m/z 357.18.[2]

      • Qualitative: A fragment corresponding to the CoA moiety at m/z 428.04.[2]

Expected Data:

A peak at a specific retention time corresponding to this compound that exhibits the transition of m/z 864.18 → 357.18 and/or 864.18 → 428.04 would provide strong evidence for its presence.

UV Spectroscopy

The α,β-unsaturated thioester bond in this compound has a characteristic UV absorbance, which can be used as a confirmatory method.

Experimental Protocol:

  • Sample Preparation:

    • Purify the this compound sample, ideally using HPLC with fraction collection.

    • Prepare a solution of the purified compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Spectroscopic Measurement:

    • Use a UV-Vis spectrophotometer to scan the absorbance of the solution from approximately 220 nm to 320 nm.

    • Use the buffer as a blank.

Expected Data:

This compound is expected to exhibit a maximum absorbance (λmax) at approximately 263 nm . This is based on data for crotonyl-CoA (a C4 enoyl-CoA), which has a molar extinction coefficient (ε) of 6.7 x 10³ M⁻¹cm⁻¹ at this wavelength.[3] The presence of this absorbance peak confirms the presence of the enoyl-CoA functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, confirming the exact arrangement of atoms in the molecule.

Experimental Protocol:

  • Sample Preparation:

    • A highly purified and concentrated sample of this compound (typically >1 mg) is required.

    • Lyophilize the sample to remove water and reconstitute in a deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 2D NMR experiments such as COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.

Expected Data (Predicted Chemical Shifts):

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (Carbonyl) -~190-200
C2 (Vinyl) ~6.1-6.3 (d)~125-135
C3 (Vinyl) ~6.8-7.0 (dt)~140-150
C4 (Allylic) ~2.1-2.3 (q)~30-35
C5 ~1.4-1.6 (sextet)~20-25
C6 (Methyl) ~0.9-1.0 (t)~13-15

The observation of vinyl protons with a large coupling constant (J ≈ 15 Hz) is characteristic of the trans (E) configuration.

Logical Workflow for Confirmation

The following diagram illustrates a logical workflow for the orthogonal confirmation of this compound identity.

Orthogonal_Confirmation_Workflow cluster_0 Initial Detection & Quantitation cluster_1 Orthogonal Confirmation cluster_2 Data Interpretation & Final Confirmation LC_MS_MS LC-MS/MS Analysis UV_Spec UV Spectroscopy LC_MS_MS->UV_Spec Check for λmax ≈ 263 nm NMR_Spec NMR Spectroscopy LC_MS_MS->NMR_Spec Elucidate Structure Confirmation Confirmed Identity UV_Spec->Confirmation NMR_Spec->Confirmation Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA This compound (C6) Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (Cells/Tissue) Extraction Extraction & Purification Sample->Extraction LCMS LC-MS/MS Extraction->LCMS UV UV Spec Extraction->UV NMR NMR Extraction->NMR Data Combine & Correlate Data LCMS->Data UV->Data NMR->Data Identity Confirm Identity Data->Identity

References

Comparison of (2E)-Hexenoyl-CoA levels in healthy vs. diseased tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E)-Hexenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of short-chain fatty acids. Its metabolism is crucial for normal energy homeostasis, and alterations in its levels can be indicative of underlying metabolic dysregulation. This guide provides a comparative overview of this compound in the context of healthy and diseased states, with a focus on the available experimental data and analytical methodologies.

While direct quantitative comparisons of this compound levels in various healthy versus diseased tissues are not extensively documented in publicly available literature, its role and the analytical methods for its detection are well-established. Altered acyl-CoA metabolism is associated with a range of metabolic disorders, including fatty acid oxidation disorders, obesity, diabetes, and cancer.[1]

Quantitative Data Summary

Direct quantitative data comparing this compound levels in healthy versus diseased human tissues is sparse. However, we can infer potential changes based on studies of related metabolic disorders. For instance, in genetic defects of short-chain acyl-CoA dehydrogenase (SCAD), an enzyme involved in fatty acid beta-oxidation, an accumulation of upstream metabolites would be expected. A study on SCAD knockout mice demonstrated a significant 16-fold elevation of C4 acyl-CoA (butyryl-CoA) in the liver compared to wild-type mice, illustrating the potential for acyl-CoA profiling to distinguish between healthy and diseased states.[2]

AnalyteHealthy Tissue (Inferred)Diseased Tissue (Inferred/Expected)Disease ContextAnalytical MethodReference (for methodology)
This compoundBasal levels, reflecting normal metabolic fluxPotentially elevatedShort-Chain Enoyl-CoA Hydratase (ECHS1) DeficiencyLC-MS/MS[3]
Other Short-Chain Acyl-CoAs (e.g., Butyryl-CoA)Basal levelsSignificantly elevatedShort-Chain Acyl-CoA Dehydrogenase (SCAD) DeficiencyFlow-injection tandem mass spectrometry[2]

Signaling and Metabolic Pathways

This compound is an intermediate in the beta-oxidation pathway, a critical process for energy production from fatty acids. This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain. A defect in any of these enzymes can lead to the accumulation of specific acyl-CoA intermediates.

Fatty_Acid_Beta_Oxidation cluster_disease Disease Implication Hexanoyl_CoA Hexanoyl-CoA ACAD Acyl-CoA Dehydrogenase Hexanoyl_CoA->ACAD Hexenoyl_CoA This compound ACAD->Hexenoyl_CoA ECHS1 Enoyl-CoA Hydratase (ECHS1) Hexenoyl_CoA->ECHS1 Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA ECHS1->Hydroxyhexanoyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyhexanoyl_CoA->HADH Ketohexanoyl_CoA 3-Ketohexanoyl-CoA HADH->Ketohexanoyl_CoA Thiolase Thiolase Ketohexanoyl_CoA->Thiolase Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA ECHS1_Deficiency ECHS1 Deficiency leads to accumulation of This compound

Caption: Simplified pathway of short-chain fatty acid beta-oxidation highlighting the role of this compound.

Experimental Protocols

The accurate quantification of this compound and other acyl-CoAs in biological samples is challenging due to their low abundance and instability. The most common and reliable methods rely on mass spectrometry.

Sample Preparation and Extraction
  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a suitable buffer, often containing internal standards.

  • Extraction: Extract acyl-CoAs using methods such as solid-phase extraction or liquid-liquid extraction to separate them from other cellular components. A common procedure involves extraction with 10% trichloroacetic acid.

  • Derivatization (Optional): In some methods, acyl-CoAs may be derivatized to improve their chromatographic properties or detection sensitivity.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[3]

  • Chromatographic Separation: The extracted acyl-CoAs are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 reversed-phase column is commonly used.

  • Mass Spectrometric Detection: The separated molecules are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.

The following diagram outlines a general workflow for the analysis of acyl-CoAs from tissue samples.

Experimental_Workflow Tissue_Sample Tissue Sample (Healthy or Diseased) Homogenization Homogenization (with internal standards) Tissue_Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Homogenization->Extraction LC_MS_Analysis LC-MS/MS Analysis (UHPLC-ESI-MS/MS) Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Quantification and Comparison) LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for the quantification of acyl-CoAs in tissue samples.

Discussion and Future Perspectives

The study of acyl-CoA profiles, including this compound, holds significant promise for understanding the pathophysiology of various metabolic diseases and for the discovery of novel biomarkers.[1] While direct quantitative data for this compound remains limited, the analytical tools to perform such measurements are well-developed. Future research focusing on the targeted quantification of this compound in well-defined healthy and diseased cohorts is crucial. This will enable a more precise understanding of its role in disease progression and its potential as a therapeutic target or biomarker. The methodologies described in this guide provide a solid foundation for researchers aiming to pursue these investigations.

References

A Researcher's Guide to Correlating (2E)-Hexenoyl-CoA Levels with Gene Expression Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling roles of metabolic intermediates is paramount. (2E)-Hexenoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids, is emerging as a potential signaling molecule capable of influencing gene expression. This guide provides a framework for investigating the correlation between intracellular this compound concentrations and global transcriptomic changes. We present hypothetical comparative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows to facilitate the design and execution of such studies.

Comparative Analysis of Acyl-CoA Levels and Gene Expression

While direct experimental data correlating this compound levels with comprehensive gene expression is still an emerging area of research, we can construct a hypothetical scenario based on our understanding of fatty acid metabolism and its regulation. The following tables summarize the anticipated quantitative data from a study designed to investigate these correlations.

Table 1: Hypothetical Correlation of this compound Levels with Expression of Key Metabolic Genes

Treatment GroupIntracellular this compound (pmol/mg protein)ACOX1 (Acyl-CoA Oxidase 1) mRNA Fold ChangeEHHADH (Enoyl-CoA Hydratase) mRNA Fold ChangePPARA (Peroxisome Proliferator-Activated Receptor Alpha) mRNA Fold ChangeSREBF1 (Sterol Regulatory Element-Binding Factor 1) mRNA Fold Change
Control1.5 ± 0.31.01.01.01.0
Hexanoic Acid Supplement7.8 ± 1.22.52.11.8-1.5
ACOX1 Knockdown12.3 ± 2.1-10.01.22.2-1.8

This table illustrates a hypothetical scenario where an increase in the substrate for this compound production (Hexanoic Acid) or a blockage in its downstream metabolism (ACOX1 knockdown) leads to its accumulation and a subsequent upregulation of genes involved in fatty acid oxidation, potentially through a PPARα-mediated mechanism, and a downregulation of lipogenic genes regulated by SREBP1.

Table 2: Comparative Effects of Different Short-Chain Acyl-CoAs on Gene Expression

Acyl-CoA SpeciesPrimary Metabolic PathwayPostulated Effect on PPARA Target GenesPostulated Effect on SREBF1 Target Genes
This compound β-Oxidation of Unsaturated FatsUpregulationDownregulation
Acetyl-CoA Central Metabolism, LipogenesisMinimal Direct EffectPrecursor for Upregulation
Malonyl-CoA Fatty Acid SynthesisDownregulation (indirect)Upregulation
Propionyl-CoA β-Oxidation of Odd-Chain FatsUpregulationMinimal Direct Effect

This table provides a comparative overview of the potential regulatory roles of different short-chain acyl-CoA molecules on key gene expression pathways in lipid metabolism.

Experimental Protocols

To empirically determine the correlation between this compound levels and gene expression, a combination of targeted metabolomics and transcriptomics is required.

Protocol 1: Cell Culture, Treatment, and Sample Collection
  • Cell Culture: Culture HepG2 (human liver carcinoma) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Control Group: Treat cells with vehicle (e.g., BSA-conjugated fatty acid-free media).

    • Experimental Group 1 (Substrate Overload): Treat cells with 100 µM hexanoic acid conjugated to BSA for 24 hours to induce the production of this compound.

    • Experimental Group 2 (Enzymatic Inhibition): Transfect cells with siRNA targeting ACOX1 to inhibit the downstream metabolism of this compound, leading to its accumulation.

  • Sample Collection:

    • For metabolomics: Aspirate the medium, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and then add 1 mL of ice-cold 80% methanol (B129727). Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • For transcriptomics: Aspirate the medium, wash the cells once with ice-cold PBS, and then add 1 mL of TRIzol reagent to lyse the cells.

Protocol 2: Quantification of this compound by LC-MS/MS
  • Extraction: Centrifuge the methanolic cell lysate at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 5% methanol in water.

  • Chromatographic Separation: Inject 10 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Use a gradient elution with mobile phase A (10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (acetonitrile) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for this compound should be determined using a pure standard.

  • Quantification: Generate a standard curve using a serial dilution of a this compound standard. Normalize the quantified levels to the total protein content of the cell pellet, determined by a BCA assay.

Protocol 3: Gene Expression Analysis by RNA-Sequencing
  • RNA Isolation: Isolate total RNA from the TRIzol lysate according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit. This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate at least 20 million paired-end reads per sample.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads using FastQC.

    • Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantify gene expression levels using tools such as RSEM or featureCounts.

    • Perform differential gene expression analysis between control and treated groups using DESeq2 or edgeR in R.

    • Conduct pathway enrichment analysis on the differentially expressed genes using databases like GO and KEGG.

Visualizing Pathways and Workflows

Diagrams of Biological Pathways and Experimental Design

To better understand the context and execution of these experiments, the following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathways and the experimental workflow.

cluster_0 Peroxisomal β-Oxidation of Hexanoic Acid Hexanoic_Acid Hexanoic Acid Hexanoyl_CoA Hexanoyl-CoA Hexanoic_Acid->Hexanoyl_CoA ACSL E_Hexenoyl_CoA This compound Hexanoyl_CoA->E_Hexenoyl_CoA ACOX1 Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA E_Hexenoyl_CoA->Hydroxyhexanoyl_CoA EHHADH Ketohexanoyl_CoA 3-Ketohexanoyl-CoA Hydroxyhexanoyl_CoA->Ketohexanoyl_CoA EHHADH Butyryl_CoA Butyryl-CoA Ketohexanoyl_CoA->Butyryl_CoA Thiolase Acetyl_CoA Acetyl-CoA Butyryl_CoA->Acetyl_CoA Further β-Oxidation

Caption: Peroxisomal β-oxidation pathway for hexanoic acid.

cluster_1 Hypothetical Signaling Pathway E_Hexenoyl_CoA Increased This compound PPARa PPARα Activation E_Hexenoyl_CoA->PPARa SREBP1 SREBP1 Inhibition E_Hexenoyl_CoA->SREBP1 PPRE PPRE Binding PPARa->PPRE SRE SRE Binding SREBP1->SRE FAO_genes Fatty Acid Oxidation Gene Expression (e.g., ACOX1, EHHADH) PPRE->FAO_genes Upregulation Lipogenesis_genes Lipogenesis Gene Expression (e.g., FASN, SCD) SRE->Lipogenesis_genes Downregulation

Caption: Hypothetical signaling from this compound to gene expression.

cluster_2 Experimental Workflow Cell_Culture Cell Culture (HepG2) Treatment Treatment (Hexanoic Acid or ACOX1 siRNA) Cell_Culture->Treatment Sample_Collection Sample Collection Treatment->Sample_Collection Metabolomics Metabolomics (LC-MS/MS) Quantify this compound Sample_Collection->Metabolomics Transcriptomics Transcriptomics (RNA-Seq) Profile Gene Expression Sample_Collection->Transcriptomics Data_Analysis Correlative Data Analysis Metabolomics->Data_Analysis Transcriptomics->Data_Analysis

Caption: Workflow for correlating this compound with gene expression.

By following the outlined experimental protocols and using the provided visualizations as a conceptual guide, researchers can effectively investigate the signaling role of this compound. The resulting data will be invaluable for understanding the complex interplay between fatty acid metabolism and gene regulation, with significant implications for the development of novel therapeutics for metabolic diseases.

Safety Operating Guide

Essential Safety and Disposal Procedures for (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before working with (2E)-Hexenoyl-CoA, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment. Standard laboratory personal protective equipment (PPE) should be worn at all times.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are required.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Work with this compound should be conducted in a well-ventilated area.

Disposal Procedures

As this compound is a biochemical reagent that is not classified as hazardous, its disposal should follow standard laboratory procedures for non-hazardous chemical waste. It is important to avoid disposing of this compound down the drain unless explicitly permitted by local regulations and institutional guidelines.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Liquid Waste: Collect all aqueous solutions containing this compound in a designated, clearly labeled waste container for non-hazardous aqueous waste.

    • Solid Waste: Any solid this compound or contaminated materials such as pipette tips, tubes, and gloves should be collected in a separate, labeled container for solid non-hazardous laboratory waste.

  • Container Labeling: All waste containers must be clearly labeled with the words "Non-Hazardous Laboratory Waste" and a general description of the contents (e.g., "Aqueous solution of Acyl-CoA," "Solid waste with this compound").

  • Storage: Store waste containers in a designated and secure area, away from incompatible materials, while awaiting pickup by your institution's hazardous waste management service.

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the this compound. This rinse should be collected as chemical waste.

    • Subsequently, wash the glassware with a laboratory detergent and copious amounts of water.

Quantitative Data

Currently, there is no specific quantitative data available in the public domain regarding the disposal of this compound, such as concentration limits for sewer disposal or specific degradation rates. The disposal procedures provided are based on qualitative best practices for handling similar non-hazardous biochemicals.

Table 1: Summary of Disposal Recommendations

Waste TypeRecommended Disposal Method
Aqueous solutions of this compound Collect in a labeled container for non-hazardous aqueous waste. Consult institutional guidelines regarding pH neutralization before disposal.
Solid this compound Collect in a labeled container for non-hazardous solid waste.
Contaminated labware (pipette tips, etc.) Dispose of in the designated solid non-hazardous waste stream.
Contaminated Glassware Rinse with a suitable solvent (collecting the rinse as chemical waste), followed by standard washing procedures.

Experimental Protocols and Visualizations

This compound is a key intermediate in the beta-oxidation of fatty acids, a metabolic process that breaks down fatty acids to produce energy.[1][2][3] The following diagram illustrates the workflow of fatty acid beta-oxidation where this compound is generated.

Beta_Oxidation_Workflow Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Trans_2_Enoyl_CoA This compound (for a C6 fatty acid) Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase H2O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Beta_Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Beta_Ketoacyl_CoA Thiolase Thiolase Beta_Ketoacyl_CoA->Thiolase CoA-SH Fatty_Acyl_CoA_Short Fatty Acyl-CoA (Cn-2) Thiolase->Fatty_Acyl_CoA_Short Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle

Caption: Workflow of Fatty Acid Beta-Oxidation.

This diagram outlines the cyclical pathway where a fatty acyl-CoA molecule is shortened by two carbons in each cycle, producing acetyl-CoA, which then enters the citric acid cycle for energy production. This compound is an example of the trans-Δ²-enoyl-CoA intermediate when a six-carbon fatty acid undergoes beta-oxidation.[1][4][5][6][7]

References

Personal protective equipment for handling (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of (2E)-Hexenoyl-CoA, a key intermediate in fatty acid metabolism. Due to the limited availability of a specific Safety Data Sheet (SDS), a precautionary approach is essential. This document outlines recommended personal protective equipment (PPE), operational procedures, and disposal plans based on guidance for structurally similar compounds and general laboratory best practices for handling potentially hazardous biochemicals.

Immediate Safety and Hazard Information

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[1][2][3]

General Handling Precautions:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1][2][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Keep containers tightly closed when not in use.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesEssential to protect against splashes of solutions containing this compound.
Face ShieldRecommended when there is a significant risk of splashing, such as during bulk handling or solution preparation.
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Check for compatibility with any solvents being used. Discard and replace immediately if contaminated.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. Should be buttoned and have long sleeves.
Respiratory Protection Not typically required for small quantities handled in a fume hood.If there is a risk of generating aerosols or dusts outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the compound.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Perform all manipulations of this compound, including weighing and solution preparation, within the chemical fume hood.

    • Avoid creating dust or aerosols.

    • Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.

    • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Post-Handling:

    • Tightly seal the container of this compound and any prepared solutions.

    • Decontaminate all surfaces and equipment used during the procedure.

    • Carefully remove and dispose of gloves and any other disposable PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate solid hazardous waste stream.
Aqueous Solutions Dispose of as aqueous chemical waste. Check with your institution's environmental health and safety department for specific guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area.
Major Spill Evacuate the area immediately. Alert others and prevent entry. Contact your institution's emergency response team.

Visual Safety Protocols

The following diagrams illustrate the recommended workflow and safety precautions for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate Fume Hood Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh Weigh this compound gather_materials->weigh prepare_solution Prepare Solution weigh->prepare_solution seal_container Seal & Store Container prepare_solution->seal_container decontaminate Decontaminate Surfaces seal_container->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Recommended workflow for handling this compound.

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_eng_controls Engineering Controls cluster_work_practices Work Practices main Safe Handling of this compound lab_coat Lab Coat main->lab_coat gloves Nitrile Gloves main->gloves eye_protection Safety Glasses/Goggles main->eye_protection fume_hood Chemical Fume Hood main->fume_hood ventilation Good Ventilation main->ventilation wash_hands Thorough Hand Washing main->wash_hands no_mouth_pipetting No Mouth Pipetting main->no_mouth_pipetting label_containers Label All Containers main->label_containers

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-Hexenoyl-CoA
Reactant of Route 2
Reactant of Route 2
(2E)-Hexenoyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.